14,15-dehydro Leukotriene B4
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(5S,6Z,8E,10E,12R)-5,12-dihydroxyicosa-6,8,10-trien-14-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h7-8,10-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,14-10+,15-11-/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCVOEPTHWOJMX-CHHAPGPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC#CC[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401165823 | |
| Record name | (5S,6Z,8E,10E,12R)-5,12-Dihydroxy-6,8,10-eicosatrien-14-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401165823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114616-11-4 | |
| Record name | (5S,6Z,8E,10E,12R)-5,12-Dihydroxy-6,8,10-eicosatrien-14-ynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114616-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5S,6Z,8E,10E,12R)-5,12-Dihydroxy-6,8,10-eicosatrien-14-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401165823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Divergent Path: A Technical Guide to 14,15-dehydro Leukotriene B4 and its Precursor's Interaction with the Leukotriene Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide delves into the biochemical journey of 14,15-dehydro Leukotriene B4 (14,15-dehydro LTB4) and its immediate precursor, 14,15-dehydro Leukotriene A4 (14,15-dehydro LTA4). A pivotal finding in the study of leukotriene metabolism is that a direct enzymatic synthesis pathway for 14,15-dehydro LTB4 from its LTA4 analog does not operate in human leukocytes. The enzyme responsible for the conversion of LTA4 to LTB4, Leukotriene A4 hydrolase (LTA4H), does not process 14,15-dehydro LTA4.[1][2] Instead, this precursor acts as a potent inhibitor of LTA4H and is preferentially shunted towards the synthesis of 14,15-dehydro Leukotriene C4 by LTC4 synthase.[1][2] 14,15-dehydro LTB4 itself is recognized as a synthetic antagonist of LTB4 receptors.[3] This guide provides an in-depth analysis of these interactions, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in the field.
The Canonical Leukotriene B4 Synthesis Pathway
Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator derived from arachidonic acid through the 5-lipoxygenase (5-LO) pathway.[4][5][6] The synthesis is initiated by the conversion of arachidonic acid to the unstable epoxide intermediate, Leukotriene A4 (LTA4).[5][6] LTA4 serves as a critical branch point, being metabolized into either LTB4 by LTA4 hydrolase (LTA4H) or into cysteinyl leukotrienes, starting with LTC4, by LTC4 synthase.[5][6] LTB4 exerts its biological effects by binding to specific G protein-coupled receptors, BLT1 and BLT2.[7]
The Divergent Metabolism of 14,15-dehydro Leukotriene A4
Contrary to the metabolism of LTA4, its analog 14,15-dehydro LTA4 is not a substrate for LTA4 hydrolase in human polymorphonuclear leukocytes (PMNLs) and other cell types.[1][2] This lack of conversion means there is no direct enzymatic pathway to 14,15-dehydro LTB4.
Inhibition of LTA4 Hydrolase
14,15-dehydro LTA4 acts as an irreversible inhibitor of LTA4 hydrolase.[1][2] This inhibition effectively blocks the synthesis of LTB4 from its natural substrate, LTA4. The inhibitory activity is potent, with a reported IC50 value in the micromolar range.[1][2]
Substrate for LTC4 Synthase
While LTA4 hydrolase is blocked, LTC4 synthase readily utilizes 14,15-dehydro LTA4 as a substrate, converting it to 14,15-dehydro Leukotriene C4 (14,15-dehydro LTC4).[1][2] The kinetics of this reaction are reportedly similar to those observed with the natural substrate, LTA4.[1] This metabolic shunting redirects the pathway away from LTB4 production and towards the generation of a cysteinyl leukotriene analog.
This compound: A Receptor Antagonist
14,15-dehydro LTB4 is primarily known as a synthetic compound that functions as an antagonist at LTB4 receptors.[3] It exhibits a higher binding affinity for the BLT1 receptor compared to the BLT2 receptor.[3] By blocking these receptors, 14,15-dehydro LTB4 can inhibit the pro-inflammatory actions of endogenously produced LTB4, such as the release of lysozymes from polymorphonuclear leukocytes.[3]
Quantitative Data
The following tables summarize the key quantitative parameters associated with the interactions of 14,15-dehydro LTA4 and 14,15-dehydro LTB4 with components of the leukotriene pathway.
| Compound | Target Enzyme | Activity | IC50 | Reference |
| 14,15-dehydro-LTA4 | LTA4 Hydrolase (PMNL) | Irreversible Inhibition | 0.73 µM | [1][2] |
| Compound | Target Receptor | Binding Affinity (Ki) | Reference |
| 14,15-dehydro LTB4 | BLT1 | 27 nM | [3] |
| 14,15-dehydro LTB4 | BLT2 | 473 nM | [3] |
Experimental Protocols
LTA4 Hydrolase Inhibition Assay
Objective: To determine the inhibitory effect of 14,15-dehydro-LTA4 on the enzymatic conversion of LTA4 to LTB4 by LTA4 hydrolase.
Materials:
-
Human polymorphonuclear leukocytes (PMNLs)
-
Phosphate-buffered saline (PBS)
-
LTA4
-
14,15-dehydro-LTA4 (inhibitor)
-
Methanol (ice-cold)
-
Internal standard (e.g., Prostaglandin B1)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a UV detector
Procedure:
-
Isolate and purify human PMNLs from whole blood.
-
Resuspend PMNLs (e.g., 10^7 cells) in PBS.
-
Pre-incubate the cell suspension with varying concentrations of 14,15-dehydro-LTA4 (e.g., 0.1 to 10 µM) for 10 minutes at 37°C. A control group with no inhibitor should be included.
-
Wash the cells twice with PBS to remove excess inhibitor.
-
Initiate the enzymatic reaction by adding LTA4 (e.g., 1 µM) to the cell suspension and incubate for 10 minutes at 37°C.
-
Terminate the reaction by adding 2 volumes of ice-cold methanol.
-
Add the internal standard.
-
Centrifuge the samples to pellet cell debris.
-
Analyze the supernatant by RP-HPLC to separate and quantify LTB4 and its metabolites.
-
Calculate the percentage of inhibition at each concentration of 14,15-dehydro-LTA4 relative to the control and determine the IC50 value.[8]
LTC4 Synthase Activity Assay
Objective: To measure the synthesis of 14,15-dehydro-LTC4 from 14,15-dehydro-LTA4 by LTC4 synthase.
Materials:
-
Human platelet microsomes (source of LTC4 synthase)
-
14,15-dehydro-LTA4
-
Glutathione
-
Buffer (e.g., Tris-HCl)
-
Methanol (ice-cold)
-
RP-HPLC system with UV detector
Procedure:
-
Prepare human platelet microsomes as the enzyme source.
-
In a reaction tube, combine the platelet microsomes, glutathione, and buffer.
-
Initiate the reaction by adding 14,15-dehydro-LTA4.
-
Incubate for a specified time (e.g., 1-5 minutes) at 37°C.
-
Terminate the reaction with ice-cold methanol.
-
Centrifuge to remove protein.
-
Analyze the supernatant by RP-HPLC to detect and quantify the formation of 14,15-dehydro-LTC4.
LTB4 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of 14,15-dehydro LTB4 for BLT1 and BLT2 receptors.
Materials:
-
Cell membranes expressing either BLT1 or BLT2 receptors
-
Radiolabeled LTB4 (e.g., [3H]LTB4)
-
14,15-dehydro LTB4 (competitor ligand)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a series of tubes, add a fixed concentration of radiolabeled LTB4 and cell membranes.
-
Add increasing concentrations of unlabeled 14,15-dehydro LTB4 to displace the radioligand.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the samples through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of the competitor ligand.
-
Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.
References
- 1. 14,15-Dehydroleukotriene A4: a specific substrate for leukotriene C4 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. portlandpress.com [portlandpress.com]
- 6. biosciencepharma.com [biosciencepharma.com]
- 7. Leukotriene B4: metabolism and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
An In-Depth Technical Guide to the Biological Activity of 14,15-dehydro Leukotriene B4
For Researchers, Scientists, and Drug Development Professionals
Abstract
14,15-dehydro Leukotriene B4 (14,15-dhLTB4) is a synthetic analog of the potent pro-inflammatory lipid mediator, Leukotriene B4 (LTB4). Unlike its endogenous counterpart, 14,15-dhLTB4 acts as a receptor antagonist, exhibiting a preferential binding affinity for the high-affinity LTB4 receptor, BLT1, over the low-affinity receptor, BLT2. This selective antagonism makes 14,15-dhLTB4 a valuable tool for elucidating the specific roles of LTB4-mediated signaling in various physiological and pathological processes. This technical guide provides a comprehensive overview of the biological activity of 14,15-dhLTB4, including its receptor binding profile, its impact on downstream signaling cascades, and its effects on key cellular functions. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the LTB4 signaling axis.
Introduction to Leukotriene B4 and its Receptors
Leukotriene B4 (LTB4) is a powerful lipid chemoattractant and an important mediator of inflammation, derived from arachidonic acid through the 5-lipoxygenase pathway.[1][2] It plays a crucial role in the recruitment and activation of leukocytes, particularly neutrophils, to sites of inflammation and infection.[3][4] The biological effects of LTB4 are mediated by two distinct G protein-coupled receptors (GPCRs): BLT1 and BLT2.[2][5]
-
BLT1: This is a high-affinity receptor for LTB4 and is predominantly expressed on the surface of leukocytes, including neutrophils, eosinophils, and macrophages.[2][6] Activation of BLT1 is central to the potent chemoattractant and pro-inflammatory actions of LTB4.[5][6]
-
BLT2: This is a low-affinity receptor for LTB4 with a broader tissue distribution.[6][7] While it also responds to LTB4, it can be activated by other eicosanoids as well.[6] The precise physiological roles of BLT2 are still under investigation, but it is thought to be involved in a variety of cellular processes.
The distinct expression patterns and affinities of these two receptors allow for differential responses to LTB4 in various tissues and cellular contexts.
This compound: A BLT Receptor Antagonist
This compound is a synthetic analog of LTB4 characterized by a carbon-carbon triple bond between carbons 14 and 15. This structural modification confers antagonistic properties at the LTB4 receptors.
Synthesis and Metabolism
The synthesis of 14,15-dhLTB4 is not a direct enzymatic conversion from its precursor, 14,15-dehydro-leukotriene A4 (14,15-dhLTA4), by the same enzymes that produce LTB4. Specifically, human polymorphonuclear leukocyte (PMNL) LTA4 hydrolase does not convert 14,15-dhLTA4 into 14,15-dhLTB4.[8] Instead, 14,15-dhLTA4 serves as a specific substrate for leukotriene C4 (LTC4) synthase.[8]
The metabolic fate of 14,15-dhLTB4 has not been extensively studied. However, it is presumed to follow the general metabolic pathways of LTB4, which primarily involve omega-oxidation followed by beta-oxidation.[3]
Receptor Binding Affinity and Functional Inhibition
14,15-dhLTB4 exhibits a distinct binding profile for the two LTB4 receptors, showing a higher affinity for BLT1. This preferential binding is a key aspect of its utility as a research tool. The available quantitative data on its binding affinities and functional inhibition are summarized in the table below.
| Parameter | Receptor | Value | Cell Type/System | Reference |
| Ki | BLT1 | 27 nM | Not specified | [1] |
| Ki | BLT2 | 473 nM | Not specified | [1] |
| IC50 | LTB4-induced lysozyme (B549824) release | 1 µM | Rat Polymorphonuclear Leukocytes | [1] |
Signaling Pathways Modulated by this compound
As an antagonist, 14,15-dhLTB4 is expected to inhibit the downstream signaling pathways initiated by LTB4 binding to its receptors. The primary signaling mechanism for both BLT1 and BLT2 involves coupling to G proteins of the Gi and Gq families, leading to the activation of various intracellular signaling cascades.
Inhibition of LTB4-Mediated Signaling
The binding of LTB4 to BLT1 and BLT2 initiates a cascade of intracellular events. By competitively binding to these receptors, 14,15-dhLTB4 blocks the initiation of these signaling pathways.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the biological activity of 14,15-dhLTB4. These are generalized protocols that can be adapted for specific cell types and experimental conditions.
Receptor Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of 14,15-dhLTB4 for BLT1 and BLT2 receptors.
Objective: To quantify the displacement of a radiolabeled LTB4 analog by unlabeled 14,15-dhLTB4.
Materials:
-
Cell membranes expressing either BLT1 or BLT2
-
Radiolabeled LTB4 (e.g., [³H]-LTB4)
-
Unlabeled 14,15-dhLTB4
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation fluid
-
96-well filter plates
-
Vacuum manifold
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing either BLT1 or BLT2. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well filter plate, add the following in order:
-
Binding buffer
-
A fixed concentration of [³H]-LTB4 (typically at or below its Kd for the receptor)
-
A range of concentrations of unlabeled 14,15-dhLTB4 (for the competition curve) or an excess of unlabeled LTB4 (for determining non-specific binding).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (14,15-dhLTB4) concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This assay measures the ability of 14,15-dhLTB4 to inhibit LTB4-induced intracellular calcium release.
Objective: To assess the antagonistic effect of 14,15-dhLTB4 on LTB4-induced calcium flux in cells expressing BLT receptors.
Materials:
-
Cells expressing BLT1 or BLT2 (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
14,15-dhLTB4
-
LTB4
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere and grow to a confluent monolayer.
-
Dye Loading: Wash the cells with assay buffer. Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM mixed with Pluronic F-127 in assay buffer) and incubate in the dark at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Antagonist Pre-incubation: Add varying concentrations of 14,15-dhLTB4 to the wells and incubate for a short period (e.g., 10-15 minutes).
-
Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Add a fixed concentration of LTB4 (typically the EC80 concentration) to induce a calcium response and immediately begin kinetic measurement of fluorescence intensity over time.
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Plot the percentage of inhibition of the LTB4-induced response against the concentration of 14,15-dhLTB4 to determine its IC50 value.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay evaluates the ability of 14,15-dhLTB4 to block the migration of neutrophils towards an LTB4 gradient.
Objective: To determine the inhibitory effect of 14,15-dhLTB4 on LTB4-induced neutrophil chemotaxis.
Materials:
-
Freshly isolated neutrophils
-
Chemotaxis medium (e.g., RPMI with 0.1% BSA)
-
14,15-dhLTB4
-
LTB4
-
Boyden chamber apparatus with porous membranes (e.g., 3-5 µm pore size)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh whole blood using standard methods such as dextran (B179266) sedimentation and Ficoll-Paque density gradient centrifugation.
-
Cell Pre-incubation: Resuspend the isolated neutrophils in chemotaxis medium and pre-incubate them with varying concentrations of 14,15-dhLTB4.
-
Assay Setup:
-
Add LTB4 (at a concentration known to induce chemotaxis) to the lower wells of the Boyden chamber.
-
Place the porous membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period that allows for significant migration (e.g., 60-90 minutes).
-
Quantification: After incubation, remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the number of migrated cells in several high-power fields using a microscope.
-
Data Analysis: Calculate the average number of migrated cells for each condition. Plot the percentage of inhibition of LTB4-induced migration against the concentration of 14,15-dhLTB4 to determine its IC50 value.
Conclusion
This compound serves as a potent and selective antagonist of the LTB4 receptor BLT1. Its ability to inhibit LTB4-mediated signaling and cellular responses makes it an invaluable pharmacological tool for investigating the intricate roles of the LTB4/BLT1 axis in inflammation, immunology, and other disease processes. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working in this field. Further characterization of the in vivo effects and metabolic fate of 14,15-dhLTB4 will undoubtedly contribute to a deeper understanding of LTB4 biology and may pave the way for the development of novel therapeutic agents targeting inflammatory disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mitogen-activated protein kinase (MAPK) regulates leukotriene D4-induced HB-EGF and ADAM12 expression in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical role of p38 MAPK in IL-4-induced alternative activation of peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Leukotriene B4 receptors BLT1 and BLT2: expression and function in human and murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Modulatory Role of 14,15-Dehydro Leukotriene B4 in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in the initiation and amplification of inflammatory responses, primarily through the recruitment and activation of leukocytes. The synthesis and signaling of LTB4 are therefore critical targets for anti-inflammatory drug development. This technical guide provides an in-depth examination of 14,15-dehydro Leukotriene B4 (14,15-dhLTB4), an endogenous analogue of LTB4, and its function in modulating the inflammatory cascade. Emerging evidence indicates that 14,15-dhLTB4 acts as an antagonist of LTB4 receptors, suggesting a potential anti-inflammatory role. This document details the biosynthesis, receptor interactions, and functional effects of 14,15-dhLTB4, presenting key quantitative data, detailed experimental protocols, and signaling pathway diagrams to support further research and drug discovery efforts in this area.
Introduction to the Leukotriene B4 Pathway
Leukotriene B4 is synthesized from arachidonic acid by the action of 5-lipoxygenase (5-LO) and Leukotriene A4 hydrolase (LTA4H). It exerts its pro-inflammatory effects by binding to two high-affinity G protein-coupled receptors, BLT1 and BLT2.[1] The activation of these receptors on immune cells, particularly neutrophils, triggers a cascade of events including chemotaxis, degranulation, and the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, thereby amplifying the inflammatory response.[2]
This compound: A Natural Modulator
This compound is an acetylenic analogue of LTB4. Unlike LTB4, its precursor, 14,15-dehydro-Leukotriene A4 (14,15-dhLTA4), is not a substrate for LTA4 hydrolase in neutrophils. In fact, 14,15-dhLTA4 acts as an inhibitor of this enzyme, thus limiting the production of LTB4. This suggests that the 14,15-dehydro pathway may serve as a natural brake on LTB4-mediated inflammation.
Quantitative Data on the Activity of 14,15-dhLTB4 and its Precursor
The following table summarizes the key quantitative data regarding the inhibitory activities of 14,15-dhLTB4 and its precursor, 14,15-dhLTA4.
| Compound | Target | Assay | Value | Reference |
| 14,15-dehydro LTB4 | BLT1 Receptor | Radioligand Binding (Ki) | 27 nM | |
| 14,15-dehydro LTB4 | BLT2 Receptor | Radioligand Binding (Ki) | 473 nM | |
| 14,15-dehydro LTB4 | LTB4-induced Lysozyme Release | Functional Inhibition (IC50) | 1 µM | |
| 14,15-dehydro-LTA4 | LTA4 Hydrolase | Enzyme Inhibition (IC50) | 0.73 µM |
Signaling Pathways
Leukotriene B4 signaling is initiated by its binding to the BLT1 and BLT2 receptors, which are primarily coupled to Gi and Gq G-proteins. This leads to the activation of downstream signaling cascades, including the mobilization of intracellular calcium, activation of protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK) pathway, culminating in various cellular responses. As a receptor antagonist, 14,15-dhLTB4 competitively binds to BLT receptors, with a preference for BLT1, thereby preventing LTB4-mediated signal transduction.
LTB4 Biosynthesis and Point of Inhibition
The following diagram illustrates the enzymatic pathway for LTB4 synthesis and the inhibitory action of 14,15-dehydro-LTA4.
LTB4 Receptor Signaling and Antagonism by 14,15-dhLTB4
This diagram depicts the downstream signaling cascade following LTB4 binding to its receptors and the antagonistic action of 14,15-dhLTB4.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of compounds like 14,15-dhLTB4. The following sections provide synthesized protocols for key in vitro assays.
Radioligand Binding Assay for BLT Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of 14,15-dhLTB4 for BLT1 and BLT2 receptors.
Objective: To quantify the binding affinity of 14,15-dhLTB4 for LTB4 receptors.
Materials:
-
Membrane preparations from cells expressing human BLT1 or BLT2 receptors.
-
[3H]-LTB4 (radioligand).
-
This compound (test compound).
-
Unlabeled LTB4 (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
96-well filter plates.
-
Vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [3H]-LTB4 (typically at its Kd value), and varying concentrations of 14,15-dhLTB4. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled LTB4.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of 14,15-dhLTB4 and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Under-Agarose Chemotaxis Assay
This assay is used to evaluate the ability of 14,15-dhLTB4 to inhibit LTB4-induced neutrophil migration.
Objective: To assess the antagonistic effect of 14,15-dhLTB4 on neutrophil chemotaxis.
Materials:
-
Isolated human neutrophils.
-
Cell culture medium (e.g., HBSS).
-
LTB4 (chemoattractant).
-
This compound (test compound).
-
Petri dishes.
-
Microscope with imaging software.
Procedure:
-
Gel Preparation: Prepare a gel of agarose in cell culture medium and pour it into a petri dish. Once solidified, create three wells in a line in the agarose.
-
Loading Wells: Add LTB4 to the central well. In the outer wells, add neutrophils pre-incubated with either vehicle control or different concentrations of 14,15-dhLTB4.
-
Incubation: Incubate the dish at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow cell migration (e.g., 2-3 hours).
-
Imaging and Analysis: At the end of the incubation, visualize the cells under a microscope and capture images. Quantify the migration distance of the leading front of cells towards the chemoattractant or the number of migrated cells.
-
Data Interpretation: Compare the migration of neutrophils treated with 14,15-dhLTB4 to the control group to determine the inhibitory effect.
Calcium Mobilization Assay
This assay measures the ability of 14,15-dhLTB4 to block LTB4-induced increases in intracellular calcium concentration ([Ca2+]i) in neutrophils.
Objective: To determine the functional antagonism of 14,15-dhLTB4 on LTB4-induced calcium signaling.
Materials:
-
Isolated human neutrophils.
-
Fura-2 AM (calcium-sensitive fluorescent dye).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium.
-
LTB4.
-
This compound.
-
Fluorescence plate reader with dual-wavelength excitation capabilities.
Procedure:
-
Cell Loading: Incubate isolated neutrophils with Fura-2 AM and Pluronic F-127 in calcium-free HBSS in the dark at room temperature.
-
Washing: After the loading period, wash the cells to remove extracellular dye and resuspend them in HBSS containing calcium.
-
Antagonist Pre-incubation: Pre-incubate the Fura-2-loaded cells with various concentrations of 14,15-dhLTB4 or vehicle control for a short period.
-
Measurement of Calcium Flux: Place the cell suspension in a 96-well plate and measure the baseline fluorescence at dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).
-
Agonist Stimulation: Add LTB4 to the wells and immediately begin recording the fluorescence changes over time.
-
Data Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 nm) to determine the relative changes in [Ca2+]i. Compare the peak calcium response in cells treated with 14,15-dhLTB4 to the control to determine the inhibitory effect.
In Vivo and Ex Vivo Studies
Currently, there is a notable lack of published in vivo or ex vivo studies specifically investigating the anti-inflammatory effects of this compound. While the pro-inflammatory role of LTB4 is well-established in various animal models of inflammation such as arthritis and psoriasis, and the therapeutic potential of LTA4H inhibitors and BLT receptor antagonists has been demonstrated, direct evidence for the efficacy of 14,15-dhLTB4 in these models is not yet available. This represents a significant knowledge gap and a promising avenue for future research to translate the in vitro antagonistic properties of 14,15-dhLTB4 into a therapeutic context.
Conclusion and Future Directions
This compound emerges as a promising endogenous modulator of inflammation. Its ability to inhibit LTB4 synthesis via its precursor and to directly antagonize LTB4 signaling at the BLT1 receptor highlights its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the pharmacology of this interesting molecule.
Future research should focus on:
-
In vivo efficacy: Evaluating the anti-inflammatory effects of 14,15-dhLTB4 in relevant animal models of inflammatory diseases.
-
Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of 14,15-dhLTB4 to assess its drug-like potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of 14,15-dhLTB4 to optimize its potency, selectivity, and pharmacokinetic profile.
A deeper understanding of the biological role and therapeutic potential of this compound will undoubtedly contribute to the development of more effective treatments for a wide range of inflammatory disorders.
References
An In-depth Technical Guide to the Receptor Binding Affinity of 14,15-dehydro Leukotriene B4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of 14,15-dehydro Leukotriene B4 (14,15-dehydro LTB4) with its cognate receptors. This document details the quantitative binding affinities, experimental protocols for their determination, and the downstream signaling consequences of these interactions, serving as a critical resource for researchers in pharmacology and drug development.
Introduction to this compound and its Receptors
Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator derived from arachidonic acid, playing a crucial role in the orchestration of inflammatory responses, primarily through the recruitment and activation of leukocytes. Its actions are mediated by two high-affinity G protein-coupled receptors (GPCRs): BLT1 and BLT2. 14,15-dehydro LTB4 is a synthetic analog of LTB4 characterized by a carbon-carbon triple bond between carbons 14 and 15. This structural modification significantly alters its pharmacological profile, rendering it a valuable tool for dissecting the physiological and pathological roles of the LTB4 signaling axis.
Receptor Binding Affinity of this compound
14,15-dehydro LTB4 exhibits a distinct binding profile for the two LTB4 receptor subtypes, acting as a selective antagonist for the high-affinity BLT1 receptor.[1] This selectivity makes it a valuable pharmacological probe for differentiating the functions of BLT1 and BLT2. The binding affinities, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), have been determined through competitive radioligand binding assays.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities of 14,15-dehydro LTB4 and other key ligands for the human BLT1 and BLT2 receptors. This data is essential for interpreting experimental results and for the design of new receptor-modulating compounds.
| Ligand | Receptor | Parameter | Value (nM) | Ligand Type |
| 14,15-dehydro LTB4 | BLT1 | Ki | 27 | Antagonist [1] |
| 14,15-dehydro LTB4 | BLT2 | Ki | 473 | Antagonist [1] |
| Leukotriene B4 (LTB4) | BLT1 | Kd | ~1.1 | Agonist |
| Leukotriene B4 (LTB4) | BLT2 | Kd | ~23 | Agonist |
| U75302 | BLT1 | IC50 | - | Antagonist |
| CP-105,696 | BLT1 | IC50 | 8.42 | Antagonist[1] |
Experimental Protocols: Competitive Radioligand Binding Assay
The determination of the binding affinity of 14,15-dehydro LTB4 is predominantly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., 14,15-dehydro LTB4) to displace a radiolabeled ligand from its receptor.
Materials and Reagents
-
Biological Material: Cell membranes prepared from a cell line recombinantly expressing the human BLT1 or BLT2 receptor (e.g., Chinese Hamster Ovary (CHO) cells).
-
Radioligand: [3H]-LTB4 with high specific activity.
-
Unlabeled Ligands: 14,15-dehydro LTB4, LTB4, and other compounds for comparison.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding, and a vacuum manifold.
-
Scintillation Cocktail and Counter.
Step-by-Step Methodology
-
Membrane Preparation:
-
Culture CHO cells expressing the target receptor to a high density.
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, with protease inhibitors).
-
Homogenize the cells using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and intact cells.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Store membrane aliquots at -80°C until use.
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the following in each well:
-
Cell membranes (typically 10-50 µg of protein).
-
A fixed concentration of [3H]-LTB4 (close to its Kd value for the respective receptor).
-
Varying concentrations of the unlabeled competitor (14,15-dehydro LTB4) or vehicle for total binding.
-
For determining non-specific binding, add a high concentration of unlabeled LTB4.
-
-
Bring the final volume of each well to 200-250 µL with assay buffer.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapidly filtering the contents of the plate through the pre-soaked glass fiber filter mat using a cell harvester under vacuum.
-
Rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Dry the filter mat completely.
-
Place the dried filters into scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the competitor.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) by non-linear regression analysis of the competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
The binding of ligands to BLT1 initiates a cascade of intracellular signaling events. As 14,15-dehydro LTB4 is an antagonist, it prevents the activation of these pathways by the endogenous agonist LTB4. BLT1 is known to couple to both Gi and Gq families of G proteins.
Gi-Coupled Signaling Pathway
Activation of the Gi pathway by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA).
Gq-Coupled Signaling Pathway
Agonist binding to BLT1 can also activate the Gq pathway, which involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG, in conjunction with calcium, activates protein kinase C (PKC).
Downstream Cellular Responses
The modulation of these signaling pathways by LTB4 and its antagonists ultimately influences a variety of cellular functions, including chemotaxis, degranulation, and the production of reactive oxygen species in inflammatory cells.
Mandatory Visualizations
Signaling Pathway of the BLT1 Receptor
Caption: BLT1 receptor signaling cascade upon agonist activation.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Conclusion
14,15-dehydro LTB4 serves as a potent and selective antagonist for the BLT1 receptor. Its distinct binding affinity profile, elucidated through rigorous competitive radioligand binding assays, makes it an indispensable tool for pharmacological research. Understanding the methodologies for determining its binding characteristics and the downstream signaling pathways it modulates is fundamental for the development of novel therapeutics targeting LTB4-mediated inflammatory diseases. This guide provides the foundational knowledge required for researchers to effectively utilize and interpret data related to 14,15-dehydro LTB4 and its interaction with leukotriene receptors.
References
The Biosynthesis of 14,15-Dehydro-Leukotriene A4 from Arachidonic Acid and its Role as a Modulator of the Leukotriene Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth exploration of the biosynthesis of 14,15-dehydro-leukotriene A4 (14,15-dehydro-LTA4) from arachidonic acid. It is critical to note that while the topic of interest is often cited as the biosynthesis of 14,15-dehydro-leukotriene B4 (14,15-dehydro-LTB4), current scientific literature indicates that 14,15-dehydro-LTA4 is not a substrate for LTA4 hydrolase, the enzyme responsible for LTB4 synthesis. In fact, 14,15-dehydro-LTA4 acts as an irreversible inhibitor of this enzyme.[1][2][3] This guide will, therefore, focus on the scientifically established pathway: the synthesis of 14,15-dehydro-LTA4 from arachidonic acid and its subsequent metabolic fate, highlighting its role in the modulation of the leukotriene signaling cascade.
The leukotrienes are a family of inflammatory lipid mediators derived from arachidonic acid, playing pivotal roles in a multitude of physiological and pathological processes, including inflammation, immunity, and respiratory diseases. The biosynthesis of these molecules is a key area of research for the development of novel therapeutics. This guide will detail the enzymatic steps, present quantitative data, provide experimental protocols, and visualize the key pathways to offer a comprehensive resource for professionals in the field.
Biosynthesis of 14,15-Dehydro-Leukotriene A4 from Arachidonic Acid
The synthesis of 14,15-dehydro-LTA4 from arachidonic acid is a two-step process catalyzed by the enzyme 15-lipoxygenase (15-LOX).
-
Oxygenation of Arachidonic Acid: The first step involves the introduction of a hydroperoxy group at the C-15 position of arachidonic acid by 15-LOX. This reaction yields 15-hydroperoxyeicosatetraenoic acid (15-HPETE).
-
Dehydration to form 14,15-dehydro-LTA4: The same enzyme, 15-LOX, then catalyzes the dehydration of 15-HPETE to form the unstable epoxide, 14,15-leukotriene A4 (14,15-dehydro-LTA4).
Caption: Biosynthesis of 14,15-dehydro-LTA4 from arachidonic acid.
Metabolic Fate and Biological Activity of 14,15-Dehydro-LTA4
Once formed, 14,15-dehydro-LTA4 has two primary metabolic fates, both of which have significant biological implications:
Inhibition of Leukotriene A4 Hydrolase
14,15-dehydro-LTA4 is a potent, irreversible inhibitor of leukotriene A4 (LTA4) hydrolase.[1][2][3] This enzyme is responsible for the conversion of LTA4 to leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils and other immune cells. By inhibiting LTA4 hydrolase, 14,15-dehydro-LTA4 effectively blocks the production of LTB4, thereby downregulating LTB4-mediated inflammatory responses. The double bond at the C-14,15 position is essential for this inhibitory activity.[1][2][3]
Conversion to 14,15-Dehydro-Leukotriene C4
14,15-dehydro-LTA4 is also a substrate for LTC4 synthase, an enzyme that conjugates it with glutathione (B108866) to form 14,15-dehydro-leukotriene C4 (14,15-dehydro-LTC4).[1][2][3] The kinetics of this reaction are reportedly similar to those of the conversion of LTA4 to LTC4.[1]
Caption: Metabolic fate of 14,15-dehydro-LTA4.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the biological activity of 14,15-dehydro-LTA4.
| Parameter | Enzyme | Value | Cell/System | Reference |
| IC50 | LTA4 Hydrolase | 0.73 µM | Human Polymorphonuclear Leukocytes (PMNL) | [1][2][3] |
| Apparent Km | LTC4 Synthase | 1.6 µM | Human Platelets | [1] |
| Apparent Vmax | LTC4 Synthase | 200 pmol/min per 10^8 platelets | Human Platelets | [1] |
Experimental Protocols
In Vitro Leukotriene A4 Hydrolase Inhibition Assay
This protocol describes a method to determine the inhibitory effect of a compound, such as 14,15-dehydro-LTA4, on the epoxide hydrolase activity of LTA4 hydrolase.
Principle: The assay measures the amount of LTB4 produced from the enzymatic hydrolysis of LTA4 by LTA4 hydrolase. The inhibition is quantified by comparing the LTB4 production in the presence and absence of the inhibitor. The product, LTB4, is typically quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
Purified recombinant human LTA4 hydrolase
-
Leukotriene A4 (LTA4) methyl ester
-
14,15-dehydro-LTA4 (or other test inhibitor)
-
Reaction Buffer: e.g., 10 mM Sodium Phosphate, pH 7.4, containing 4 mg/mL BSA
-
Quenching Solution: e.g., Methanol or Acetonitrile
-
RP-HPLC system with UV detector
Procedure:
-
Preparation of LTA4: Prepare fresh LTA4 by saponification of LTA4 methyl ester.
-
Enzyme and Inhibitor Incubation: In a microcentrifuge tube, pre-incubate a known concentration of LTA4 hydrolase (e.g., 300 ng) with the test inhibitor at various concentrations in the reaction buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[4]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a known concentration of freshly prepared LTA4 (e.g., 150 nM final concentration).[4]
-
Reaction Incubation: Incubate the reaction mixture for a defined period (e.g., 10 minutes) at the same temperature.[4]
-
Reaction Termination: Stop the reaction by adding a volume of cold quenching solution (e.g., 2 volumes of methanol).
-
Sample Preparation for HPLC: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.
-
RP-HPLC Analysis: Analyze the sample by RP-HPLC to separate and quantify the LTB4 produced.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration by comparing the LTB4 peak area to that of a control reaction without the inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
RP-HPLC Analysis of Leukotrienes
This protocol provides a general method for the separation and quantification of leukotrienes from a biological sample or an in vitro reaction.
Principle: Reversed-phase chromatography separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The elution of analytes is achieved by gradually increasing the proportion of an organic solvent in the mobile phase (gradient elution). Leukotrienes are detected by their characteristic UV absorbance.
Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water/Methanol/Acetic Acid with pH adjustment
-
Mobile Phase B: Methanol/Tetrahydrofuran
-
Leukotriene standards (LTB4, LTC4, etc.)
-
Sample prepared as described in the previous protocol
Procedure:
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions until a stable baseline is achieved.
-
Sample Injection: Inject a fixed volume of the prepared sample into the HPLC system.
-
Chromatographic Separation: Elute the leukotrienes using a linear gradient of increasing organic solvent concentration. A typical gradient might start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B over a period of 20-30 minutes.
-
Detection: Monitor the column effluent with a UV detector at a wavelength of 280 nm, which is the characteristic absorbance maximum for the triene chromophore of leukotrienes.[5]
-
Quantification: Identify and quantify the leukotrienes by comparing their retention times and peak areas to those of the injected standards. Create a standard curve for each leukotriene to determine the concentration in the unknown samples.
Conclusion
The biosynthesis of 14,15-dehydro-LTA4 from arachidonic acid, catalyzed by 15-lipoxygenase, represents a significant branch of the leukotriene pathway. Contrary to some initial hypotheses, 14,15-dehydro-LTA4 is not a precursor for 14,15-dehydro-LTB4. Instead, it acts as a crucial modulator of the pathway by irreversibly inhibiting LTA4 hydrolase, thereby shunting the metabolic flow away from the production of the pro-inflammatory mediator LTB4. Concurrently, it serves as a substrate for LTC4 synthase, leading to the formation of 14,15-dehydro-LTC4. Understanding the nuanced biochemistry of this pathway is paramount for researchers and drug development professionals seeking to design novel anti-inflammatory therapies targeting the complex network of leukotriene signaling. This guide provides the foundational knowledge, quantitative data, and experimental methodologies to support these endeavors.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. 14,15-Dehydroleukotriene A4: a specific substrate for leukotriene C4 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14,15-Dehydroleukotriene A4: a specific substrate for leukotriene C4 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
An In-depth Technical Guide to the Discovery and Characterization of 14,15-dehydro Leukotriene B4
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Leukotriene B4 (LTB4) is a potent lipid mediator implicated in a wide range of inflammatory diseases. Its biological effects are mediated through two G protein-coupled receptors, BLT1 and BLT2. The development of selective antagonists for these receptors is a key area of interest for therapeutic intervention. This technical guide focuses on 14,15-dehydro LTB4, a synthetic analog of LTB4 that has been characterized as a selective LTB4 receptor antagonist. We will delve into its discovery, physicochemical properties, and biological activity, providing detailed experimental protocols and summarizing key quantitative data. Furthermore, we will explore its mechanism of action by visualizing the signaling pathways it modulates.
Discovery and Physicochemical Properties
14,15-dehydro LTB4 was first described in a 1990 publication by Shimazaki et al. as part of a study on newly synthesized LTB4 analogs.[1] This research focused on understanding the structure-activity relationships of LTB4 and developing potent antagonists.
Physicochemical Properties:
| Property | Value | Source |
| Chemical Name | (5S,6Z,8E,10E,12R)-5,12-dihydroxyicosa-6,8,10-trien-14-ynoic acid | Internal |
| Synonyms | 14,15-dehydro-LTB4 | [1] |
| CAS Number | 114616-11-4 | [1] |
| Molecular Formula | C20H30O4 | [1] |
| Molecular Weight | 334.5 g/mol | [1] |
| Appearance | Solution in ethanol | [1] |
| Purity | ≥97% | [1] |
| Solubility | Miscible in DMF, DMSO, and Ethanol. Soluble in PBS (pH 7.2) at >1 mg/ml. | [1] |
| λmax | 270 nm | [1] |
Biological Activity and Characterization
14,15-dehydro LTB4 is a potent and selective antagonist of the LTB4 receptors, with a higher affinity for the high-affinity BLT1 receptor compared to the low-affinity BLT2 receptor.[1][2] Its antagonistic properties have been demonstrated through its ability to inhibit LTB4-induced cellular responses.[1][2]
Quantitative Biological Data:
| Parameter | Value | Cell/System | Source |
| BLT1 Receptor Binding Affinity (Ki) | 27 nM | Not specified | [1][2] |
| BLT2 Receptor Binding Affinity (Ki) | 473 nM | Not specified | [1][2] |
| Inhibition of LTB4-induced Lysozyme (B549824) Release (IC50) | 1 µM | Rat Polymorphonuclear Leukocytes | [1][2] |
Experimental Protocols
Synthesis of 14,15-dehydro LTB4
The detailed synthetic scheme for 14,15-dehydro LTB4 was first reported by Shimazaki et al. in 1990. While the full, step-by-step protocol is detailed in the original publication, the general approach involves the stereoselective synthesis of the chiral centers and the formation of the conjugated trienyne system.
LTB4 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of 14,15-dehydro LTB4 for the BLT1 and BLT2 receptors.
Materials:
-
[3H]LTB4 (radioligand)
-
Membrane preparations from cells expressing human BLT1 or BLT2 receptors
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
14,15-dehydro LTB4 (test compound)
-
Unlabeled LTB4 (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of 14,15-dehydro LTB4 in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
Membrane preparation (typically 20-50 µg of protein)
-
[3H]LTB4 at a concentration near its Kd (e.g., 0.5-1 nM)
-
Either 14,15-dehydro LTB4 at various concentrations, binding buffer (for total binding), or a saturating concentration of unlabeled LTB4 (e.g., 1 µM) for non-specific binding.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of 14,15-dehydro LTB4 from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
LTB4-Induced Lysozyme Release Assay
This protocol outlines a method to assess the antagonistic activity of 14,15-dehydro LTB4 on LTB4-induced degranulation in rat polymorphonuclear leukocytes (PMNs).
Materials:
-
Rat polymorphonuclear leukocytes (PMNs)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Cytochalasin B
-
LTB4
-
14,15-dehydro LTB4
-
Micrococcus lysodeikticus suspension (lysozyme substrate)
-
Lysozyme standard
-
Microplate reader
Procedure:
-
Isolate rat PMNs from whole blood.
-
Resuspend the PMNs in HBSS.
-
Pre-incubate the PMNs with cytochalasin B (e.g., 5 µg/mL) for 10 minutes at 37°C.
-
Add various concentrations of 14,15-dehydro LTB4 to the PMN suspension and incubate for 10 minutes at 37°C.
-
Stimulate the cells with a submaximal concentration of LTB4 (e.g., 10 nM) and incubate for 15 minutes at 37°C.
-
Pellet the cells by centrifugation and collect the supernatant.
-
In a microplate, add the supernatant and the Micrococcus lysodeikticus suspension.
-
Measure the decrease in absorbance over time at 450 nm using a microplate reader.
-
Generate a standard curve with known concentrations of lysozyme.
-
Calculate the amount of lysozyme released and determine the IC50 of 14,15-dehydro LTB4.
Signaling Pathways and Mechanism of Action
LTB4 exerts its pro-inflammatory effects by activating the BLT1 and BLT2 receptors, which are coupled to inhibitory G proteins (Gi). This activation leads to a cascade of downstream signaling events. 14,15-dehydro LTB4 acts as a competitive antagonist at these receptors, thereby blocking the initiation of this signaling cascade.
LTB4 Signaling Pathway:
-
LTB4 Binding: LTB4 binds to the BLT1 or BLT2 receptor on the cell surface.
-
G-protein Activation: The receptor-ligand complex catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gi protein.
-
G-protein Dissociation: The Gαi-GTP and Gβγ subunits dissociate and activate downstream effectors.
-
Effector Modulation:
-
Phospholipase C (PLC) activation: The Gβγ subunit activates PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).
-
Protein Kinase C (PKC) activation: DAG and elevated intracellular Ca2+ activate PKC.
-
-
Cellular Responses: These signaling events culminate in various cellular responses, including chemotaxis, degranulation (e.g., lysozyme release), and the production of reactive oxygen species.
Antagonistic Action of 14,15-dehydro LTB4: 14,15-dehydro LTB4 competitively binds to the BLT1 and BLT2 receptors, preventing the binding of the endogenous agonist LTB4. This blockade inhibits G-protein activation and the subsequent downstream signaling events, thereby preventing the pro-inflammatory cellular responses.
Relevance in Drug Development
The selective antagonism of LTB4 receptors by compounds like 14,15-dehydro LTB4 holds significant promise for the development of novel anti-inflammatory therapeutics. By targeting the initial step in the LTB4 signaling cascade, these antagonists can potentially mitigate the deleterious effects of excessive inflammation in a variety of pathological conditions, including asthma, psoriasis, inflammatory bowel disease, and rheumatoid arthritis. The higher affinity of 14,15-dehydro LTB4 for the BLT1 receptor, which is predominantly expressed on leukocytes, suggests a targeted approach to modulating immune cell function. Further research and development of more potent and specific BLT receptor antagonists, informed by the study of molecules like 14,15-dehydro LTB4, will be crucial in advancing this therapeutic strategy.
References
Enzymatic Conversion of 14,15-Dehydro-Leukotriene A₄: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the enzymatic conversion of 14,15-dehydro-leukotriene A₄ (14,15-dehydro-LTA₄), a key analog in the study of leukotriene biosynthesis and pharmacology. This document provides a comprehensive overview of the metabolic pathways, quantitative enzymatic data, and detailed experimental protocols relevant to the study of this compound.
Introduction
Leukotrienes are potent inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway. The unstable epoxide intermediate, leukotriene A₄ (LTA₄), is a critical branch point in this pathway, leading to the formation of either leukotriene B₄ (LTB₄) or the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄). The analog 14,15-dehydro-LTA₄, which possesses a carbon-carbon triple bond at the 14,15 position, serves as a valuable tool for elucidating the substrate specificity and reaction mechanisms of the enzymes involved in LTA₄ metabolism. Understanding the enzymatic fate of 14,15-dehydro-LTA₄ is crucial for the development of targeted therapeutics for inflammatory diseases such as asthma, allergic rhinitis, and cardiovascular disease.
Enzymatic Metabolism of 14,15-dehydro-LTA₄
The metabolism of 14,15-dehydro-LTA₄ is primarily governed by two key enzymes: Leukotriene C₄ synthase (LTC₄S) and Leukotriene A₄ hydrolase (LTA₄H).
-
Leukotriene C₄ Synthase (LTC₄S): This enzyme conjugates 14,15-dehydro-LTA₄ with glutathione (B108866) to form 14,15-dehydro-leukotriene C₄ (14,15-dehydro-LTC₄).[1][2][3][4][5][6][7][8][9] Human platelet LTC₄ synthase metabolizes 14,15-dehydro-LTA₄ with kinetic parameters that are nearly identical to those for the natural substrate, LTA₄.[1][5][7][9] This indicates that the geometry at the methyl terminus of the substrate does not significantly influence its interaction with LTC₄ synthase.[5][6][7][9]
-
Leukotriene A₄ Hydrolase (LTA₄H): In stark contrast to its interaction with LTC₄S, 14,15-dehydro-LTA₄ is not a substrate for LTA₄H.[5][6][7][9] Instead, it acts as an irreversible inhibitor of this enzyme.[5][6][7][9] The presence of the double bond at the C-14,15 position is essential for the catalytic hydrolysis by LTA₄H.[5][6][7][9] This specificity makes 14,15-dehydro-LTA₄ a valuable tool for selectively studying the LTC₄S branch of the leukotriene pathway without the confounding production of LTB₄-like metabolites.
Quantitative Enzymatic Data
The following tables summarize the key quantitative data for the interaction of 14,15-dehydro-LTA₄ and its natural counterpart, LTA₄, with human LTC₄ synthase and LTA₄ hydrolase.
Table 1: Kinetic Parameters for Human Platelet LTC₄ Synthase
| Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min per 10⁸ platelets) |
| 14,15-dehydro-LTA₄ | 1.6 | 200 |
| Leukotriene A₄ (LTA₄) | 2.0 | 200 |
Data from Sala et al. (1997).
Table 2: Inhibitory Activity of 14,15-dehydro-LTA₄ on Human Polymorphonuclear Leukocyte (PMNL) LTA₄ Hydrolase
| Inhibitor | IC₅₀ (µM) |
| 14,15-dehydro-LTA₄ | 0.73 |
Data from Sala et al. (1997).
Experimental Protocols
This section provides detailed methodologies for the key experiments described in this guide.
Preparation of 14,15-dehydro-LTA₄ from its Methyl Ester
Principle: The active form of 14,15-dehydro-LTA₄ is the free acid, which is typically generated by the alkaline hydrolysis of its more stable methyl ester precursor immediately before use.
Materials:
-
14,15-dehydro-LTA₄ methyl ester
-
Acetone (HPLC grade)
-
Sodium hydroxide (B78521) (NaOH) solution, 50 mM
-
Nitrogen gas
-
Reaction buffer (e.g., 10 mM sodium phosphate, pH 7.4, containing 4 mg/mL BSA)
Procedure:
-
Prepare a solution of 14,15-dehydro-LTA₄ methyl ester in cold acetone.
-
Under a gentle stream of nitrogen gas, add a degassed solution of 50 mM NaOH.
-
Incubate the reaction at room temperature for 60 minutes in an inert atmosphere.
-
Immediately before use, dilute the resulting 14,15-dehydro-LTA₄ solution with the desired reaction buffer.
Enzymatic Conversion of 14,15-dehydro-LTA₄ by LTC₄ Synthase
Principle: This assay measures the formation of 14,15-dehydro-LTC₄ from 14,15-dehydro-LTA₄ by LTC₄ synthase present in a biological preparation, such as washed human platelets.
Materials:
-
Washed human platelets (10⁸ cells/mL)
-
Freshly prepared 14,15-dehydro-LTA₄ solution
-
Reduced glutathione (GSH)
-
Phosphate-buffered saline (PBS)
-
Methanol, ice-cold
-
RP-HPLC system with UV detector
Procedure:
-
Pre-incubate washed human platelets (e.g., 10⁸ cells) in PBS at 37°C for 5 minutes.
-
Add reduced glutathione to a final concentration of 1 mM.
-
Initiate the reaction by adding freshly prepared 14,15-dehydro-LTA₄ to the desired final concentration (e.g., 0.1-10 µM).
-
Incubate for 1-5 minutes at 37°C.
-
Terminate the reaction by adding 2 volumes of ice-cold methanol.
-
Centrifuge the sample to pellet the precipitated protein.
-
Analyze the supernatant by RP-HPLC.
LTA₄ Hydrolase Inhibition Assay
Principle: This assay determines the inhibitory effect of 14,15-dehydro-LTA₄ on the conversion of LTA₄ to LTB₄ by LTA₄ hydrolase, typically in human polymorphonuclear leukocytes (PMNLs).
Materials:
-
Human PMNLs (10⁷ cells/mL)
-
14,15-dehydro-LTA₄ solution
-
Freshly prepared LTA₄ solution
-
Phosphate-buffered saline (PBS)
-
Methanol, ice-cold
-
RP-HPLC system with UV detector
Procedure:
-
Pre-incubate human PMNLs (e.g., 10⁷ cells) with varying concentrations of 14,15-dehydro-LTA₄ (e.g., 0.1-10 µM) in PBS for 10 minutes at 37°C.
-
Wash the cells twice with PBS to remove the excess inhibitor.
-
Resuspend the cells in fresh PBS and add LTA₄ to a final concentration of 1 µM.
-
Incubate for 10 minutes at 37°C.
-
Terminate the reaction by adding 2 volumes of ice-cold methanol.
-
Centrifuge the sample and analyze the supernatant for the production of LTB₄ and its metabolites by RP-HPLC.
RP-HPLC Analysis of Metabolites
Principle: Reversed-phase high-performance liquid chromatography is used to separate and quantify the lipophilic substrate and its more polar enzymatic products.
Materials:
-
RP-HPLC system with a diode array UV detector
-
C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Mobile Phase A: Water/Methanol/Acetic Acid (e.g., 70:30:0.1, v/v/v), adjusted to pH 5.5 with ammonium (B1175870) hydroxide
-
Mobile Phase B: Methanol
-
Authentic standards for 14,15-dehydro-LTA₄ and its potential metabolites
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the supernatant from the enzymatic reactions.
-
Elute the compounds using a linear gradient from Mobile Phase A to Mobile Phase B.
-
Monitor the effluent at 280 nm for the detection of the conjugated triene chromophore of leukotrienes.
-
Identify and quantify the peaks by comparing their retention times and UV spectra with those of authentic standards.
Visualizations
Enzymatic Conversion Pathway
Caption: Enzymatic fate of 14,15-dehydro-LTA₄.
Experimental Workflow for LTC₄ Synthase Assay
Caption: Workflow for LTC₄ synthase activity assay.
Transcellular Biosynthesis of Leukotrienes
Caption: Transcellular biosynthesis of LTC₄.
Presumed Signaling Pathway of 14,15-dehydro-LTC₄
Disclaimer: The specific signaling pathway for 14,15-dehydro-LTC₄ has not been fully elucidated. The following diagram illustrates the known signaling pathway for its parent compound, LTC₄, which is presumed to be similar.
Caption: Presumed signaling of 14,15-dehydro-LTC₄.
References
- 1. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 3. Cysteinyl Leukotriene Pathway and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. 14,15-Dehydroleukotriene A4: a specific substrate for leukotriene C4 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 14,15-Dehydroleukotriene A4: a specific substrate for leukotriene C4 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
The Dual Modulatory Role of 14,15-Dehydro LTB4 in Neutrophil Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of 14,15-dehydroleukotriene B4 (14,15-dehydro LTB4) in regulating neutrophil function. While not endogenously produced by neutrophils, this lipid mediator and its precursor, 14,15-dehydroleukotriene A4 (14,15-dehydro LTA4), exert significant influence through two distinct mechanisms: the inhibition of leukotriene B4 (LTB4) biosynthesis and the direct antagonism of LTB4 receptors. This document outlines the current understanding of these processes, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.
Indirect Modulation: Inhibition of LTB4 Biosynthesis by 14,15-Dehydro LTA4
The primary and most well-characterized role of the 14,15-dehydro LTB4 axis in neutrophils is the modulation of LTB4 production. LTB4 is a potent pro-inflammatory lipid mediator that plays a crucial role in neutrophil recruitment and activation.[1] Its synthesis is dependent on the enzymatic conversion of LTA4 by LTA4 hydrolase.[1] The precursor to 14,15-dehydro LTB4, 14,15-dehydro LTA4, acts as a potent and irreversible inhibitor of this key enzyme in human polymorphonuclear leukocytes (PMNLs).[2][3]
Quantitative Data: Inhibition of LTA4 Hydrolase
The inhibitory potency of 14,15-dehydro LTA4 on neutrophil LTA4 hydrolase has been quantitatively determined. This inhibition effectively curtails the production of LTB4, thereby dampening the subsequent inflammatory response mediated by this potent chemoattractant.
| Compound | Target Enzyme | Cell Type | Inhibition Type | IC50 | Reference |
| 14,15-Dehydro LTA4 | LTA4 Hydrolase | Human PMNL | Irreversible | 0.73 µM | [2][3] |
Direct Modulation: 14,15-Dehydro LTB4 as an LTB4 Receptor Antagonist
Beyond the indirect effects mediated by its precursor, 14,15-dehydro LTB4 itself has been shown to possess biological activity at the level of LTB4 receptors. It functions as an antagonist, competitively binding to LTB4 receptors and inhibiting the downstream signaling cascades initiated by LTB4. This antagonistic activity has been demonstrated for the high-affinity LTB4 receptor, BLT1.[4]
Quantitative Data: LTB4 Receptor Antagonism
The antagonistic properties of 14,15-dehydro LTB4 have been quantified, revealing its affinity for LTB4 receptors and its ability to inhibit LTB4-induced neutrophil functions.
| Compound | Target Receptor | Binding Affinity (Ki) | Functional Inhibition | IC50 | Cell Type | Reference |
| 14,15-Dehydro LTB4 | BLT1 | 27 nM | LTB4-induced lysozyme (B549824) release | 1 µM | Rat PMNLs | [4] |
| 14,15-Dehydro LTB4 | BLT2 | 473 nM | - | - | - | [4] |
Signaling Pathways
The modulatory effects of the 14,15-dehydro LTB4 axis are best understood in the context of the canonical LTB4 signaling pathway in neutrophils. LTB4 binding to its G protein-coupled receptor, BLT1, triggers a cascade of intracellular events leading to key neutrophil functions. 14,15-dehydro LTA4 indirectly modulates this pathway by preventing the synthesis of the agonist, LTB4, while 14,15-dehydro LTB4 directly inhibits it by acting as a receptor antagonist.
Caption: LTB4 signaling pathway in neutrophils and points of modulation by the 14,15-dehydro LTB4 axis.
Experimental Protocols
The following are detailed, adaptable protocols for key neutrophil function assays that can be employed to investigate the effects of 14,15-dehydro LTB4 and its precursor.
Neutrophil Isolation from Human Blood
A prerequisite for all functional assays is the isolation of a pure and viable neutrophil population.
-
Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Density Gradient Centrifugation: Layer the whole blood over a density gradient medium (e.g., Ficoll-Paque). Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Erythrocyte Lysis: After centrifugation, discard the upper layers containing plasma and mononuclear cells. Collect the granulocyte/erythrocyte pellet. Resuspend the pellet in a hypotonic lysis buffer (e.g., 0.2% NaCl) for 30 seconds to lyse the red blood cells, followed by the addition of an equal volume of hypertonic solution (e.g., 1.6% NaCl) to restore isotonicity.
-
Washing: Centrifuge the cell suspension at 200 x g for 10 minutes at 4°C. Discard the supernatant and wash the neutrophil pellet twice with a suitable buffer (e.g., PBS with 0.5% BSA).
-
Cell Counting and Viability: Resuspend the final pellet in the desired assay buffer. Determine cell concentration and viability using a hemocytometer and trypan blue exclusion. Purity can be assessed by Wright-Giemsa staining of a cytospin preparation.
Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of neutrophils towards a chemoattractant.
-
Chamber Preparation: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (typically 3-5 µm pore size) separating the upper and lower wells.
-
Chemoattractant Loading: In the lower wells, add the chemoattractant (e.g., LTB4) at various concentrations. To test the antagonistic effect of 14,15-dehydro LTB4, add it to the lower wells along with LTB4. Include a negative control (buffer only) and a positive control (LTB4 only).
-
Neutrophil Seeding: Add the isolated neutrophils (typically 1-2 x 10^6 cells/mL) to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
Quantification of Migration: After incubation, remove the membrane. Fix and stain the migrated cells on the lower side of the membrane. Count the number of migrated cells in several high-power fields using a microscope. Alternatively, quantify migration using a fluorescent plate reader after lysing the migrated cells and measuring a fluorescent dye.
Degranulation Assay (Myeloperoxidase Release)
This assay quantifies the release of granular enzymes, such as myeloperoxidase (MPO), upon neutrophil activation.
-
Neutrophil Preparation: Resuspend isolated neutrophils in a suitable buffer (e.g., HBSS with Ca2+ and Mg2+) at a concentration of 5 x 10^6 cells/mL.
-
Treatment: Pre-incubate the neutrophils with 14,15-dehydro LTB4 at various concentrations for 10-15 minutes at 37°C. Include a vehicle control.
-
Stimulation: Add a stimulating agent (e.g., fMLP or LTB4) to induce degranulation. Incubate for 15-30 minutes at 37°C. Include an unstimulated control.
-
Sample Collection: Centrifuge the samples at 400 x g for 5 minutes at 4°C to pellet the cells. Collect the supernatant.
-
MPO Activity Measurement: To the supernatant, add a substrate solution containing o-dianisidine and hydrogen peroxide. Measure the change in absorbance at 460 nm over time using a spectrophotometer. The rate of change is proportional to the MPO activity.
Reactive Oxygen Species (ROS) Production Assay (Dihydrorhodamine 123 Assay)
This assay measures the intracellular production of ROS using a fluorescent probe.
-
Neutrophil Loading: Resuspend isolated neutrophils in a suitable buffer at 1 x 10^6 cells/mL. Load the cells with dihydrorhodamine 123 (DHR 123) by incubating with the probe (typically 1-5 µM) for 15 minutes at 37°C in the dark.
-
Treatment: Add 14,15-dehydro LTB4 at various concentrations to the DHR 123-loaded neutrophils and incubate for 10 minutes.
-
Stimulation: Add a stimulating agent (e.g., PMA or fMLP) to induce ROS production.
-
Flow Cytometry Analysis: Immediately analyze the samples on a flow cytometer. The oxidation of DHR 123 to the fluorescent rhodamine 123 is measured in the FL1 channel. The mean fluorescence intensity (MFI) of the neutrophil population is indicative of the amount of intracellular ROS produced.
Experimental and Logical Workflows
The investigation of the role of 14,15-dehydro LTB4 in neutrophil function can be structured into a logical workflow, starting from its precursor's effect on LTB4 synthesis to its direct actions on neutrophil responses.
References
- 1. Neutrophil recruitment depends on platelet-derived leukotriene B4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 14,15-Dehydroleukotriene A4: a specific substrate for leukotriene C4 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14,15-Dehydroleukotriene A4: a specific substrate for leukotriene C4 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
A Deep Dive into the Structural and Functional Divergence of LTB4 and its Alkyne Analogue, 14,15-dehydro LTB4
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator derived from arachidonic acid, plays a pivotal role in the host's immune response, particularly in the recruitment and activation of leukocytes. Its structural analogue, 14,15-dehydro LTB4, which features a key chemical modification, exhibits distinct biological activities, positioning it as a valuable tool in immunological research and as a potential therapeutic agent. This technical guide provides a comprehensive analysis of the structural differences between LTB4 and 14,15-dehydro LTB4, their divergent signaling properties, and detailed experimental protocols for their study.
Core Structural Differences: A Tale of a Triple Bond
The fundamental distinction between Leukotriene B4 (LTB4) and 14,15-dehydro LTB4 lies in the nature of the carbon-carbon bond at the 14,15 position of the eicosanoid chain. LTB4 possesses a cis-double bond at this position, contributing to the specific three-dimensional conformation of the molecule. In contrast, 14,15-dehydro LTB4 incorporates a triple bond (an alkyne group) at the same location. This seemingly subtle alteration has profound implications for the molecule's shape, flexibility, and ultimately, its biological function.
| Feature | Leukotriene B4 (LTB4) | 14,15-dehydro LTB4 |
| Molecular Formula | C20H32O4[1] | C20H30O4[2][3][4] |
| IUPAC Name | (5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid[1] | 5S,12R-dihydroxy-6Z,8E,10E-eicosatrien-14-ynoic acid[4] |
| Bond at C14-C15 | cis-Double Bond | Triple Bond |
| Conformation | The presence of four double bonds, with specific cis/trans geometry, imparts a defined, albeit flexible, "U" or hairpin-like conformation. | The rigidity of the triple bond is expected to induce a more linear and less flexible conformation in the latter half of the carbon chain compared to LTB4. |
| Biological Role | Potent chemoattractant and pro-inflammatory mediator.[5] Agonist for BLT1 and BLT2 receptors.[5] | LTB4 receptor antagonist.[2][4] |
Signaling Pathways: Agonism vs. Antagonism
The structural divergence between LTB4 and 14,15-dehydro LTB4 directly translates into opposing effects on the LTB4 signaling pathway. LTB4 acts as a potent agonist, binding to and activating its G protein-coupled receptors, BLT1 and BLT2. This activation triggers a cascade of intracellular events crucial for inflammatory responses. In contrast, 14,15-dehydro LTB4 functions as an antagonist, binding to the LTB4 receptors without initiating a downstream signal, thereby blocking the effects of LTB4.
LTB4 Signaling Pathway:
LTB4 binding to its high-affinity receptor, BLT1, and low-affinity receptor, BLT2, on the surface of leukocytes initiates a signaling cascade through the activation of G proteins.[5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][7] The rise in intracellular calcium is a critical signal for a variety of cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[8]
14,15-dehydro LTB4 as an Antagonist:
14,15-dehydro LTB4 competes with LTB4 for binding to the BLT1 and BLT2 receptors. Due to its structural differences, it fails to induce the conformational change in the receptor necessary for G protein activation. By occupying the binding site, it effectively blocks LTB4 from initiating its pro-inflammatory signaling cascade. This antagonistic activity makes 14,15-dehydro LTB4 a valuable tool for studying the physiological roles of LTB4 and a potential lead compound for the development of anti-inflammatory drugs.
| Ligand | Receptor Interaction | Signaling Outcome |
| LTB4 | Agonist at BLT1 and BLT2 | G protein activation, intracellular Ca2+ mobilization, pro-inflammatory cellular responses.[6][7] |
| 14,15-dehydro LTB4 | Antagonist at BLT1 and BLT2 | Binds to receptors but does not activate G proteins, thereby inhibiting LTB4-induced signaling.[2][4] |
Key Experimental Protocols
A variety of in vitro and in vivo experimental models are employed to investigate the biological activities of LTB4 and its analogues. Below are detailed methodologies for some of the key experiments.
Zymosan-Induced Peritonitis in Mice
This in vivo model is widely used to study acute inflammation and the role of leukocyte recruitment, a process in which LTB4 is heavily implicated.
Objective: To induce a localized inflammatory response in the peritoneal cavity of mice to assess the effects of compounds on leukocyte infiltration.
Materials:
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile, pyrogen-free saline
-
Mice (e.g., C57BL/6, 8-12 weeks old)
-
Sterile syringes and needles (25-27 gauge)
-
Phosphate-buffered saline (PBS) containing EDTA (5 mM)
-
Hemocytometer or automated cell counter
-
Microscope
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)
Procedure:
-
Preparation of Zymosan Suspension: Prepare a 1 mg/mL suspension of Zymosan A in sterile saline. Vortex vigorously immediately before injection to ensure a uniform suspension.
-
Induction of Peritonitis: Inject mice intraperitoneally (i.p.) with 0.5 mL of the zymosan suspension (0.5 mg/mouse).[9][10] For control animals, inject 0.5 mL of sterile saline.
-
Compound Administration: Test compounds (e.g., 14,15-dehydro LTB4) or vehicle can be administered at a predetermined time before or after zymosan injection, depending on the experimental design.
-
Peritoneal Lavage: At a specified time point after zymosan injection (e.g., 4, 12, or 24 hours), euthanize the mice.[10] Inject 5-10 mL of ice-cold PBS-EDTA into the peritoneal cavity. Gently massage the abdomen for 1-2 minutes.
-
Cell Collection: Aspirate the peritoneal fluid using a syringe.
-
Cell Counting and Analysis:
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer or automated cell counter.
-
For differential cell counts, prepare cytospin slides and stain with a Romanowsky-type stain (e.g., Diff-Quik). Count at least 200 cells under a microscope to determine the percentages of neutrophils, macrophages, and lymphocytes.
-
Alternatively, perform flow cytometry analysis on the collected cells using specific cell surface markers to quantify different leukocyte populations.
-
Leukotriene Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for the separation and quantification of leukotrienes from biological samples.
Objective: To separate and quantify LTB4 and its metabolites from cell culture supernatants or other biological fluids.
Materials:
-
RP-HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile phase solvents (HPLC grade): methanol (B129727), acetonitrile, water, acetic acid
-
Solid-phase extraction (SPE) cartridges (C18)
-
Internal standard (e.g., prostaglandin (B15479496) B2)
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Acidify the biological sample (e.g., cell culture supernatant) to pH 3-4 with a weak acid (e.g., formic acid).
-
Add an internal standard to each sample to correct for extraction losses.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the leukotrienes with methanol or another suitable organic solvent.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in a small volume of the HPLC mobile phase.
-
-
RP-HPLC Analysis:
-
Inject the reconstituted sample onto the C18 column.
-
Perform isocratic or gradient elution using a mobile phase typically consisting of a mixture of methanol, acetonitrile, water, and acetic acid, adjusted to a specific pH. A common mobile phase is a mixture of methanol/water/acetic acid.
-
Monitor the eluent at a wavelength of 270-280 nm, which is the characteristic absorbance maximum for the conjugated triene chromophore of leukotrienes.
-
Identify and quantify the leukotrienes by comparing their retention times and peak areas to those of authentic standards.
-
Receptor Binding Assay
This in vitro assay is used to determine the affinity of ligands for the LTB4 receptors.
Objective: To measure the binding affinity (Ki) of LTB4 and 14,15-dehydro LTB4 to the BLT1 and BLT2 receptors.
Materials:
-
Cell membranes expressing BLT1 or BLT2 receptors (from transfected cell lines or primary cells)
-
Radiolabeled LTB4 (e.g., [3H]LTB4)
-
Unlabeled LTB4 and 14,15-dehydro LTB4
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a microtiter plate, combine the cell membranes, [3H]LTB4 (at a concentration close to its Kd), and varying concentrations of the unlabeled competitor (LTB4 or 14,15-dehydro LTB4).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand will pass through.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification of Bound Radioactivity: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of [3H]LTB4 against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of a ligand to induce an increase in intracellular calcium concentration, a key event in LTB4 signaling.
Objective: To compare the effects of LTB4 and 14,15-dehydro LTB4 on intracellular calcium levels in target cells (e.g., neutrophils, monocytes).
Materials:
-
Target cells (e.g., freshly isolated human neutrophils)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium
-
LTB4 and 14,15-dehydro LTB4
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Cell Loading:
-
Resuspend the target cells in HBSS.
-
Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C. Pluronic F-127 aids in the dispersion of the nonpolar AM ester in the aqueous medium.
-
-
Washing: Wash the cells to remove the extracellular dye.
-
Measurement of Fluorescence:
-
Resuspend the loaded cells in HBSS and place them in the wells of a microtiter plate or on a coverslip for microscopy.
-
Measure the baseline fluorescence.
-
-
Ligand Addition and Signal Detection:
-
Add LTB4 or 14,15-dehydro LTB4 to the cells and continuously record the fluorescence intensity over time.
-
An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity as a measure of the calcium response.
-
Compare the magnitude and kinetics of the calcium response induced by LTB4 with that of 14,15-dehydro LTB4. As an antagonist, 14,15-dehydro LTB4 is not expected to induce a calcium signal on its own but should inhibit the signal induced by LTB4 when co-incubated.
-
Conclusion
The structural distinction between LTB4 and its synthetic analogue, 14,15-dehydro LTB4, centered on the C14-C15 bond, gives rise to their opposing biological activities. While LTB4 is a potent pro-inflammatory agonist, 14,15-dehydro LTB4 acts as a receptor antagonist, making it an invaluable tool for dissecting the complexities of the LTB4 signaling pathway and a promising candidate for anti-inflammatory drug development. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the nuanced roles of these important lipid mediators in health and disease.
References
- 1. Separation and quantitation of leukotrienes by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zymosan A–induced peritonitis model [bio-protocol.org]
- 3. worthe-it.co.za [worthe-it.co.za]
- 4. caymanchem.com [caymanchem.com]
- 5. Leukotriene B4 catabolism: quantitation of leukotriene B4 and its omega-oxidation products by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leukotriene B4 activates intracellular calcium and augments human osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leukotriene B4 activates intracellular calcium and augments human osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zymosan-induced peritonitis model [bio-protocol.org]
- 9. inotiv.com [inotiv.com]
- 10. meliordiscovery.com [meliordiscovery.com]
Methodological & Application
Application Note & Protocol: Quantification of 14,15-dehydro Leukotriene B4 in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the sensitive and specific quantification of 14,15-dehydro Leukotriene B4 (14,15-dhLTB4) in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined are intended to support research in areas such as inflammation, immunology, and drug development targeting the eicosanoid pathway.
Introduction
Leukotrienes are potent inflammatory lipid mediators derived from the 5-lipoxygenase (5-LOX) pathway of arachidonic acid metabolism. Leukotriene B4 (LTB4) is a well-characterized chemoattractant for leukocytes and plays a crucial role in various inflammatory diseases. This compound (14,15-dhLTB4) is a related metabolite that acts as an LTB4 receptor antagonist. Given its potential role in modulating inflammatory responses, accurate quantification of 14,15-dhLTB4 in biological matrices such as plasma is essential for understanding its physiological and pathological significance.
This application note describes a robust LC-MS/MS method for the determination of 14,15-dhLTB4 in human plasma. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, it includes information on the relevant biological pathways and expected quantitative performance.
Biological Pathway
Leukotriene B4 is synthesized from arachidonic acid via the 5-lipoxygenase pathway. The formation of 14,15-dhLTB4 is less well-characterized but is understood to arise from the metabolism of 14,15-dehydro-leukotriene A4 (14,15-dhLTA4). However, studies have shown that in certain cell types, such as human polymorphonuclear leukocytes (PMNLs), the enzymatic conversion of 14,15-dhLTA4 to 14,15-dhLTB4 is not a primary metabolic route[1]. This suggests that the biosynthesis of 14,15-dhLTB4 may be cell-type specific or occur under particular physiological conditions. The general pathway is illustrated below.
Experimental Protocols
This section details the complete workflow for the quantification of 14,15-dhLTB4 in human plasma, from sample handling to data acquisition.
Materials and Reagents
-
This compound (analytical standard)
-
Leukotriene B4-d4 (LTB4-d4) (internal standard)
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid (≥98%)
-
Methyl tert-butyl ether (MTBE)
-
Human plasma (K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
Sample Handling and Storage
Proper sample handling is crucial for the stability of eicosanoids.
-
Collection: Collect whole blood in tubes containing K2EDTA as an anticoagulant.
-
Processing: Centrifuge at 2,000 x g for 15 minutes at 4°C within 30 minutes of collection to separate plasma.
-
Storage: Immediately freeze the plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles. LTB4 has been shown to be stable for at least three freeze-thaw cycles when stored at -20°C[2].
Sample Preparation (Solid-Phase Extraction)
This protocol is adapted from established methods for eicosanoid extraction[3].
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 10 µL of internal standard working solution (LTB4-d4, 100 ng/mL in methanol) and vortex briefly.
-
Add 600 µL of cold methanol to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dilute the supernatant with 5 mL of water acidified with 0.1% formic acid.
-
SPE Cartridge Conditioning:
-
Wash with 2 mL of methanol.
-
Equilibrate with 2 mL of water.
-
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing:
-
Wash with 2 mL of water.
-
Wash with 2 mL of 20% methanol in water.
-
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
LC-MS/MS Analysis
The following are recommended starting conditions. Optimization may be required based on the specific instrumentation used.
-
LC System: UPLC or HPLC system capable of binary gradients.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 30% B
-
9.1-12 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion for 14,15-dhLTB4 (MW = 334.5) is the deprotonated molecule [M-H]⁻ at m/z 333.5.
-
Product ions must be determined by infusing a standard solution of 14,15-dhLTB4 and performing a product ion scan. Based on the fragmentation of LTB4, characteristic product ions are expected from cleavages of the carbon chain.
-
The MRM transition for the internal standard LTB4-d4 is m/z 339.0 → 197.0[2].
-
Experimental Workflow Diagram
Data and Expected Performance
As there is limited published data on the quantification of 14,15-dhLTB4, the following table summarizes the target analytical parameters based on established methods for LTB4[2][4]. These parameters should be validated experimentally.
| Parameter | Target Value | Description |
| Limit of Detection (LOD) | 0.5 - 2 pg/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 2 - 10 pg/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Linear Dynamic Range | 10 - 2000 pg/mL | The concentration range over which the assay is accurate, precise, and linear. |
| Precision (%RSD) | < 15% | The relative standard deviation for replicate measurements. |
| Accuracy (%Bias) | ± 15% | The closeness of the measured value to the true value. |
| Recovery | > 80% | The efficiency of the extraction process. |
Conclusion
The protocol described in this application note provides a comprehensive framework for the quantification of this compound in human plasma. By adapting established methodologies for similar eicosanoids, this approach offers a sensitive and specific tool for researchers investigating the role of this LTB4 antagonist in health and disease. Thorough method validation is essential to ensure the reliability of the quantitative data generated.
References
- 1. 14,15-Dehydroleukotriene A4: a specific substrate for leukotriene C4 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inis.iaea.org [inis.iaea.org]
- 4. A highly sensitive and selective method for the determination of Leukotriene B4 in human plasma by negative ion chemical ionization/gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 14,15-dehydro Leukotriene B4 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator synthesized from arachidonic acid via the 5-lipoxygenase pathway. It plays a crucial role in inflammation by recruiting and activating leukocytes.[1] LTB4 exerts its effects by binding to two G protein-coupled receptors, the high-affinity BLT1 and the low-affinity BLT2.[1][2] This signaling is implicated in various inflammatory diseases, making the LTB4 pathway a significant target for drug development. 14,15-dehydro Leukotriene B4 is a synthetic analog of LTB4 that acts as an LTB4 receptor antagonist.[3] Accurate and sensitive quantification of these eicosanoids in biological matrices is essential for pharmacokinetic studies and for understanding their roles in pathophysiology. This application note provides a detailed protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway
Leukotriene B4 signaling is initiated by the binding of LTB4 to its receptors, BLT1 and BLT2, on the cell surface. This interaction activates several downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to various cellular responses such as chemotaxis, proliferation, and cytokine production.[1][4]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a commonly used method for the extraction and purification of eicosanoids from biological matrices.[5][6]
-
Sample Pre-treatment: To 500 µL of plasma or serum, add an appropriate amount of a suitable internal standard, such as Leukotriene B4-d4 (LTB4-d4). Acidify the sample to pH 3-4 with a dilute acid (e.g., 1 M HCl).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol (B129727) followed by 3 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 15% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 3 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC)
Reverse-phase chromatography is typically used for the separation of eicosanoids.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: 30-95% B
-
12-15 min: 95% B
-
15.1-18 min: 30% B (re-equilibration)
-
-
Injection Volume: 10 µL.
Mass Spectrometry (MS)
Analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in negative ion mode.
-
Ionization Mode: Negative ESI.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Gas Temperature: 350 °C.
-
Gas Flow: 10 L/min.
-
Nebulizer: 45 psi.
-
Capillary Voltage: 3500 V.
Data Presentation
The following table summarizes the quantitative data for the analysis of this compound and a suitable internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 333.2 | 195.1 | -20 |
| Leukotriene B4-d4 (Internal Standard) | 339.2 | 197.1 | -20 |
Note: The product ion and collision energy for this compound are predicted based on the fragmentation of LTB4 and require empirical optimization on the specific mass spectrometer being used.
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted below.
Conclusion
This application note provides a comprehensive protocol for the sensitive and specific quantification of this compound in biological samples using LC-MS/MS. The described methods for sample preparation, liquid chromatography, and mass spectrometry, combined with the use of a stable isotope-labeled internal standard, ensure reliable and accurate results. This protocol is a valuable tool for researchers and professionals in drug development and inflammation research.
References
- 1. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. sciex.com [sciex.com]
- 6. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols: 14,15-dehydro Leukotriene B4 ELISA Kit Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) is a potent inflammatory mediator derived from arachidonic acid via the 5-lipoxygenase pathway. It plays a crucial role in the pathogenesis of various inflammatory diseases by stimulating leukocyte functions such as chemotaxis, aggregation, and adhesion. 14,15-dehydro Leukotriene B4 (14,15-DH-LTB4) is a related compound that acts as an LTB4 receptor antagonist. The accurate quantification of these eicosanoids is critical for research into inflammatory processes and the development of novel therapeutics.
Enzyme-Linked Immunosorbent Assays (ELISAs) are a common method for the quantification of LTB4 and its analogs in biological samples. These assays are typically designed as competitive ELISAs, where the analyte in the sample competes with a labeled standard for binding to a limited number of antibody sites. The concentration of the analyte is inversely proportional to the signal generated.
This document provides detailed application notes on the specificity of ELISA kits relevant for the detection of 14,15-dehydro LTB4, along with a comprehensive experimental protocol for a competitive ELISA.
Specificity and Cross-Reactivity of LTB4 ELISA Kits
As of the latest review, dedicated ELISA kits specifically for the quantification of this compound are not widely available. Therefore, researchers often rely on LTB4 ELISA kits and assess their cross-reactivity with 14,15-DH-LTB4 and other related eicosanoids. The specificity of an LTB4 ELISA kit is a critical parameter, as it determines the accuracy of the measurements in complex biological samples containing multiple structurally similar lipid mediators.
The following table summarizes the cross-reactivity of a commercially available Leukotriene B4 ELISA kit with various eicosanoids. This data is essential for interpreting results and understanding the potential for interference from other analytes.
| Compound | Cross-Reactivity (%) |
| Leukotriene B4 (LTB4) | 100 |
| Leukotriene B5 | 390 |
| 20-hydroxy Leukotriene B4 | 36 |
| 12-epi-Leukotriene B4 | 6.8 |
| 20-carboxy Leukotriene B4 | 2.3 |
| 6-trans Leukotriene B4 | 0.13 |
| 6-trans-12-epi Leukotriene B4 | 0.09 |
| Resolvin D2 | 0.06 |
| Resolvin D1 | 0.05 |
| Arachidonic Acid | 0.05 |
| Prostaglandin F2α | 0.05 |
| 12(S)-HETE | 0.04 |
| Prostaglandin E2 | 0.04 |
| Leukotriene D4 | <0.02 |
| 5(S)-HETE | <0.01 |
| 5(R)-HETE | <0.01 |
| 15(R)-HETE | <0.01 |
| 15(S)-HETE | <0.01 |
| 5,6-DiHETE | <0.01 |
| Glutathione | <0.01 |
| Leukotriene A4 | <0.01 |
| Leukotriene C4 | <0.01 |
| Leukotriene E4 | <0.01 |
| 19(R)-hydroxy Prostaglandin B2 | <0.01 |
| Eicos |
Application Notes and Protocols for 14,15-dehydro Leukotriene B4 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-dehydro Leukotriene B4 (14,15-dehydro LTB4) is a synthetic analog of Leukotriene B4 (LTB4), a potent inflammatory mediator. Unlike LTB4, which is an agonist for the high-affinity BLT1 and low-affinity BLT2 receptors, 14,15-dehydro LTB4 acts as a receptor antagonist. Its primary mechanism of action is the competitive inhibition of LTB4 binding to its receptors, thereby blocking the downstream pro-inflammatory signaling cascades. This makes 14,15-dehydro LTB4 a valuable tool for studying the physiological and pathological roles of LTB4 signaling in various in vitro models. These application notes provide detailed protocols for utilizing 14,15-dehydro LTB4 in cell culture experiments to investigate its antagonistic effects.
Chemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀O₄ | [1] |
| Molecular Weight | 334.5 g/mol | [1] |
| Purity | ≥97% | [2] |
| Formulation | A solution in ethanol (B145695) | [2] |
| Solubility | DMF: Miscible, DMSO: Miscible, Ethanol: Miscible, PBS (pH 7.2): >1 mg/ml | [2] |
| Storage | Store at -20°C | [2] |
Preparation of Stock Solutions:
It is recommended to prepare a stock solution of 14,15-dehydro LTB4 in a solvent such as ethanol or DMSO. For cell culture experiments, the final concentration of the organic solvent should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Biological Activity and Data Presentation
14,15-dehydro LTB4 is a selective LTB4 receptor antagonist with a higher affinity for the BLT1 receptor compared to the BLT2 receptor.[2] Its antagonistic properties have been demonstrated in various in vitro assays.
Table 1: Receptor Binding Affinity of 14,15-dehydro LTB4
| Receptor | Kᵢ (nM) | Source |
| BLT1 | 27 | [2] |
| BLT2 | 473 | [2] |
Table 2: Inhibitory Activity of 14,15-dehydro LTB4
| Assay | Cell Type | IC₅₀ | Source |
| LTB4-induced Lysozyme Release | Rat Polymorphonuclear Leukocytes | 1 µM | [2] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the antagonist activity of 14,15-dehydro LTB4.
Protocol 1: Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This assay is used to evaluate the ability of 14,15-dehydro LTB4 to inhibit the migration of neutrophils towards an LTB4 gradient.
Materials:
-
Human neutrophils (isolated from fresh human blood)
-
RPMI 1640 medium with 0.1% BSA
-
LTB4
-
14,15-dehydro LTB4
-
Boyden chamber or Transwell inserts (5 µm pore size)
-
24-well plates
-
Calcein-AM (for fluorescence-based detection) or Hemocytometer (for manual counting)
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation. Resuspend the purified neutrophils in RPMI 1640 with 0.1% BSA at a concentration of 1 x 10⁶ cells/mL.
-
Preparation of Chemoattractant: Prepare a solution of LTB4 (e.g., 10 nM) in RPMI 1640 with 0.1% BSA. This will serve as the chemoattractant in the lower chamber.
-
Preparation of Antagonist: Prepare various concentrations of 14,15-dehydro LTB4 (e.g., 10 nM to 10 µM) in RPMI 1640 with 0.1% BSA.
-
Assay Setup:
-
Add 600 µL of the LTB4 chemoattractant solution to the lower wells of a 24-well plate.
-
In separate tubes, pre-incubate the neutrophil suspension with different concentrations of 14,15-dehydro LTB4 or vehicle (e.g., ethanol at a final concentration of <0.1%) for 15-30 minutes at 37°C.
-
Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
Quantification of Migration:
-
Manual Counting: Carefully remove the Transwell inserts. The migrated cells in the lower chamber can be collected and counted using a hemocytometer.
-
Fluorescence-Based Counting: Pre-label the neutrophils with Calcein-AM before the assay. After incubation, measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of 14,15-dehydro LTB4 compared to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value.
Protocol 2: Calcium Mobilization Assay
This protocol measures the ability of 14,15-dehydro LTB4 to block LTB4-induced intracellular calcium release in cells expressing LTB4 receptors (e.g., human neutrophils or cell lines overexpressing BLT1).
Materials:
-
Human neutrophils or a cell line expressing BLT1 (e.g., CHO-K1/BLT1)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Fura-2 AM or Fluo-4 AM (calcium indicator dyes)
-
Pluronic F-127
-
LTB4
-
14,15-dehydro LTB4
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation:
-
Isolate human neutrophils as described in Protocol 1.
-
For cell lines, culture them to confluency and harvest.
-
-
Dye Loading:
-
Resuspend the cells at 1-2 x 10⁶ cells/mL in HBSS.
-
Add Fura-2 AM or Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) to the cell suspension.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
-
Washing: Centrifuge the cells to remove excess dye and resuspend them in fresh HBSS at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup:
-
Aliquot the dye-loaded cell suspension into a 96-well black, clear-bottom plate.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
-
Antagonist Pre-incubation: Add various concentrations of 14,15-dehydro LTB4 or vehicle to the wells and incubate for 5-10 minutes.
-
Agonist Stimulation and Measurement:
-
Add a pre-determined concentration of LTB4 (e.g., EC₅₀ concentration for calcium mobilization) to the wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition of the LTB4-induced calcium response by 14,15-dehydro LTB4 for each concentration. Generate a dose-response curve to determine the IC₅₀ value.
Mandatory Visualizations
Signaling Pathway of LTB4 and Inhibition by 14,15-dehydro LTB4
Caption: LTB4 signaling pathway and its inhibition.
Experimental Workflow for Testing 14,15-dehydro LTB4 in a Chemotaxis Assay
Caption: Experimental workflow for a chemotaxis assay.
Conclusion
14,15-dehydro LTB4 is a potent and selective antagonist of LTB4 receptors, making it an essential research tool for elucidating the role of the LTB4 signaling axis in inflammation and immunity. The provided protocols offer a framework for investigating its inhibitory effects on key cellular responses in vitro. Researchers can adapt these methods to their specific cell types and experimental questions to further understand the therapeutic potential of targeting the LTB4 pathway.
References
Preparation of 14,15-dehydro Leukotriene B4 (LTB4) Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-dehydro Leukotriene B4 (14,15-dehydro LTB4) is a synthetic analog of the potent inflammatory mediator, Leukotriene B4 (LTB4). Unlike LTB4, which is an agonist, 14,15-dehydro LTB4 acts as an antagonist at the high-affinity LTB4 receptor (BLT1) and the low-affinity LTB4 receptor (BLT2)[1][2]. This antagonistic activity makes it a valuable tool in studying the roles of LTB4 signaling in various physiological and pathological processes, including inflammation, immune responses, and cancer[3][4]. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of 14,15-dehydro LTB4 stock solutions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 14,15-dehydro LTB4 is provided in the table below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value |
| Molecular Formula | C₂₀H₃₀O₄ |
| Molecular Weight | 334.5 g/mol [1] |
| CAS Number | 114616-11-4 |
| Appearance | Typically supplied as a solution in ethanol (B145695) |
| Solubility | Miscible in DMF, DMSO, and Ethanol. Soluble in PBS (pH 7.2) at >1 mg/mL[1] |
| Storage Temperature | -80°C for long-term storage[5] |
| Stability | At least one year when stored at -80°C[5] |
Experimental Protocols
Materials and Equipment
-
This compound (solid or in a pre-dissolved solution)
-
Anhydrous ethanol (≥99.5%)
-
Dimethyl sulfoxide (B87167) (DMSO), molecular biology grade
-
Phosphate-buffered saline (PBS), pH 7.2
-
Inert gas (e.g., argon or nitrogen)
-
Calibrated analytical balance
-
Micropipettes and sterile, nuclease-free tips
-
Amber glass vials or polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
-80°C freezer
Protocol 1: Preparation of a 1 mg/mL Stock Solution from Solid Compound
This protocol is for preparing a stock solution from a powdered or solid form of 14,15-dehydro LTB4.
-
Equilibration: Allow the vial containing the solid 14,15-dehydro LTB4 to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of 14,15-dehydro LTB4.
-
Dissolution:
-
Transfer the weighed compound to a sterile amber glass vial.
-
Add the appropriate volume of anhydrous ethanol to the vial. For a 1 mg/mL solution, add 1 mL of ethanol.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.
-
-
Inert Gas Purge: To minimize oxidation, gently flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store the stock solution at -80°C for long-term storage.
Protocol 2: Handling of Pre-dissolved Solutions
14,15-dehydro LTB4 is often supplied as a solution in a solvent like ethanol.
-
Solvent Evaporation (Optional): If a different solvent is required for your experiment, the original solvent can be removed.
-
Under a gentle stream of an inert gas (argon or nitrogen), carefully evaporate the ethanol.
-
Ensure that the compound is not heated during this process.
-
-
Reconstitution: Immediately add the desired volume of the new solvent (e.g., DMSO or PBS) to the dried residue and vortex until fully dissolved.
-
Storage: Store the reconstituted solution at -80°C.
Working Solution Preparation
For most biological experiments, the stock solution will need to be further diluted to a working concentration in an appropriate aqueous buffer or cell culture medium.
-
Thawing: Thaw the stock solution on ice.
-
Dilution: Serially dilute the stock solution to the desired final concentration using your experimental buffer (e.g., PBS or cell culture medium).
-
Use: Use the freshly prepared working solution immediately to avoid degradation.
Mandatory Visualizations
Caption: Workflow for preparing 14,15-dehydro LTB4 stock solution.
Caption: Antagonistic action of 14,15-dehydro LTB4 on LTB4 receptors.
Safety Precautions
-
Handle 14,15-dehydro LTB4 in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
The protocols outlined in this application note provide a standardized method for the preparation of 14,15-dehydro LTB4 stock solutions. Adherence to these guidelines will help ensure the integrity and stability of the compound, leading to more accurate and reproducible experimental outcomes in research and drug development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sapphire North America [sapphire-usa.com]
Application Notes and Protocols for 14,15-dehydro Leukotriene B4
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-dehydro Leukotriene B4 (14,15-dehydro LTB4) is a synthetic analog of Leukotriene B4 (LTB4), a potent inflammatory mediator. Unlike LTB4, which is an agonist, 14,15-dehydro LTB4 acts as an antagonist at LTB4 receptors, specifically showing a higher binding affinity for the high-affinity BLT1 receptor over the low-affinity BLT2 receptor.[1][2] This antagonistic activity makes it a valuable tool for studying the physiological and pathological roles of LTB4 signaling and for the development of novel anti-inflammatory therapeutics. Understanding its solubility in various organic solvents is critical for its effective use in in vitro and in vivo experimental settings.
Data Presentation: Solubility of this compound
The solubility of this compound has been qualitatively and quantitatively assessed in several common laboratory solvents. This data is crucial for the preparation of stock solutions and experimental media.
| Solvent | Solubility | Concentration | Notes |
| Dimethylformamide (DMF) | Miscible | - | Forms a solution in all proportions. |
| Dimethyl Sulfoxide (DMSO) | Miscible | - | Forms a solution in all proportions. |
| Ethanol (B145695) | Miscible | - | Forms a solution in all proportions.[2] |
| Phosphate Buffered Saline (PBS), pH 7.2 | >1 mg/mL | >2.99 mM | The aqueous solubility is limited but sufficient for many biological assays. |
Note: "Miscible" indicates that the solute and solvent will mix in all proportions, forming a homogeneous solution. For practical purposes, this means that high concentration stock solutions can be readily prepared in these organic solvents. When preparing aqueous working solutions, it is common practice to first dissolve the compound in an organic solvent like DMSO or ethanol and then dilute this stock solution into the aqueous buffer. Care should be taken to ensure the final concentration of the organic solvent is low enough to not affect the biological system under study.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in an Organic Solvent
This protocol describes the preparation of a 10 mM stock solution of this compound in an organic solvent such as DMSO or ethanol. The molecular weight of this compound is 334.5 g/mol .
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200 proof Ethanol
-
Sterile, amber glass vial
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh out a known mass of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.3345 mg of the compound.
-
Solvent Addition: In a sterile amber glass vial, add the appropriate volume of the chosen organic solvent to the weighed this compound. For the example above, add 1 mL of DMSO or ethanol.
-
Dissolution: Cap the vial tightly and vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution, though it is often not necessary for miscible solvents.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
General Protocol for Determining Solubility in a Novel Organic Solvent
This protocol provides a general method for determining the approximate solubility of this compound in an organic solvent where the solubility is unknown.
Materials:
-
This compound (solid)
-
Test organic solvent
-
Small, clear glass vials (e.g., 1.5 mL) with caps
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation of a Saturated Solution:
-
Add a pre-weighed excess amount of this compound (e.g., 5 mg) to a vial.
-
Add a known volume of the test solvent (e.g., 1 mL).
-
Cap the vial and vortex vigorously for 1-2 minutes.
-
Allow the suspension to equilibrate at a constant temperature (e.g., room temperature, 25°C) for several hours or until the concentration of the solute in the supernatant no longer increases. Intermittent shaking can facilitate this process.
-
-
Separation of Undissolved Solute:
-
Centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
-
Quantification of Dissolved Solute:
-
Evaporate the solvent from the collected supernatant under a gentle stream of nitrogen.
-
Once the solvent is fully evaporated, weigh the remaining solid residue.
-
The solubility can then be calculated in mg/mL.
-
-
Alternative Quantification:
-
Alternatively, the concentration of the solute in the supernatant can be determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with a standard curve.
-
Signaling Pathway and Mechanism of Action
Leukotriene B4 (LTB4) is a potent lipid mediator that signals through two G protein-coupled receptors, BLT1 and BLT2, to initiate a pro-inflammatory cascade.[3] Key downstream events include the activation of the NF-κB and MAPK signaling pathways, leading to cellular responses such as chemotaxis, proliferation, and the release of inflammatory cytokines.[4][5]
This compound acts as a competitive antagonist at these receptors, with a preference for BLT1.[2] By binding to the LTB4 receptors, it blocks the binding of the endogenous agonist LTB4, thereby inhibiting the downstream signaling pathways and subsequent inflammatory responses.
Caption: Antagonistic action of 14,15-dehydro LTB4 on LTB4 signaling.
Experimental Workflow for Studying Receptor Antagonism
The following workflow outlines a typical cell-based assay to confirm the antagonistic activity of this compound.
Caption: Workflow for an LTB4 receptor antagonist assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Leukotriene B4: metabolism and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Storage and Stability of 14,15-dehydro Leukotriene B4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the long-term storage and assessment of the stability of 14,15-dehydro Leukotriene B4 (14,15-dehydro LTB4), a potent LTB4 receptor antagonist. Proper handling and storage are critical to ensure the integrity and biological activity of this lipid mediator for reproducible experimental results.
Introduction
14,15-dehydro LTB4 is a valuable research tool for studying the roles of leukotriene signaling in various physiological and pathological processes, including inflammation and immune responses.[1] As with other eicosanoids, its stability can be compromised by factors such as temperature, light, oxygen, and the solvent used for storage. These notes offer best practices for maintaining the quality of 14,15-dehydro LTB4 over time.
Product Information and Recommended Storage
Commercial suppliers provide 14,15-dehydro LTB4 typically as a solution in an organic solvent. It is crucial to adhere to the manufacturer's storage recommendations upon receipt.
| Parameter | Recommendation | Source |
| Storage Temperature | -80°C | [2][3] |
| Supplied Form | A solution in ethanol (B145695) | [2][3] |
| Long-Term Stability | ≥ 1 year (as supplied at -80°C) | [3] |
| Shipping Temperature | -80°C or on dry ice | [2][3] |
Handling Procedures
To prevent degradation, handle 14,15-dehydro LTB4 with care, minimizing exposure to adverse conditions.
-
Thawing: When ready to use, thaw the vial quickly in a cool water bath and immediately place it on ice.
-
Inert Atmosphere: For maximum stability, it is advisable to work under an inert gas atmosphere (e.g., argon or nitrogen) to minimize oxidation, especially when aliquoting or transferring the solution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes upon first use. Use amber glass vials or vials protected from light.
-
Solvent Evaporation: If the original solvent needs to be changed, evaporate the ethanol under a gentle stream of dry nitrogen. Avoid high temperatures. Immediately redissolve the residue in the desired solvent.
-
Aqueous Solutions: Prepare aqueous solutions fresh for each experiment. Due to the limited stability of leukotrienes in aqueous buffers, it is not recommended to store them in this form for extended periods.[4]
Long-Term Storage Conditions
The stability of 14,15-dehydro LTB4 is highly dependent on the storage conditions. The following table summarizes recommended storage conditions for different formulations.
| Storage Condition | Solvent | Temperature | Estimated Stability |
| Stock Solution (as supplied) | Ethanol | -80°C | ≥ 1 year[3] |
| Powder (if solvent is evaporated) | N/A | -20°C | 2 years[5] |
| Working Solutions | DMSO | -80°C | 6 months[5] |
| DMSO | 4°C | 2 weeks[5] |
Experimental Protocols
Protocol for Aliquoting 14,15-dehydro LTB4
This protocol outlines the steps for preparing single-use aliquots from a stock solution to preserve the integrity of the compound.
Materials:
-
Stock solution of 14,15-dehydro LTB4 in ethanol
-
Amber glass vials with Teflon-lined caps
-
Pipettes and sterile tips
-
Inert gas (argon or nitrogen) cylinder with a regulator
-
Ice bucket
Procedure:
-
Quickly thaw the stock vial of 14,15-dehydro LTB4 and place it on ice.
-
In a fume hood or a glove box, gently flush the headspace of the stock vial with a stream of inert gas.
-
Using a pre-chilled pipette, carefully withdraw the desired volume for aliquoting.
-
Dispense the solution into pre-labeled, amber glass vials.
-
Flush the headspace of each aliquot vial with inert gas before tightly sealing the cap.
-
Immediately store the aliquots at -80°C.
Workflow for Aliquoting 14,15-dehydro LTB4
Caption: A flowchart illustrating the recommended procedure for aliquoting 14,15-dehydro LTB4 to maintain its stability.
Protocol for Assessing the Stability of 14,15-dehydro LTB4
This protocol describes a stability study using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) to quantify the remaining parent compound over time.
Materials:
-
Aliquots of 14,15-dehydro LTB4 in the desired solvent and concentration
-
Storage chambers at various temperatures (e.g., -80°C, -20°C, 4°C, room temperature)
-
HPLC-MS/MS system
-
Appropriate HPLC column (e.g., C18) and mobile phases
-
Deuterated internal standard (e.g., LTB4-d4) for quantification
Procedure:
-
Initial Analysis (T=0):
-
Take a fresh aliquot of 14,15-dehydro LTB4.
-
Prepare a series of dilutions for a standard curve.
-
Spike a known concentration of the internal standard into all samples and standards.
-
Analyze the samples by HPLC-MS/MS to determine the initial concentration.
-
-
Sample Storage:
-
Place aliquots of the test solution in the different storage chambers.
-
Protect samples from light.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Spike with the internal standard.
-
Analyze by HPLC-MS/MS.
-
-
Data Analysis:
-
Quantify the concentration of 14,15-dehydro LTB4 at each time point using the standard curve.
-
Calculate the percentage of the remaining compound relative to the initial concentration (T=0).
-
Plot the percentage of remaining 14,15-dehydro LTB4 against time for each storage condition to determine the degradation kinetics.
-
Experimental Workflow for Stability Assessment
Caption: A schematic of the experimental workflow for evaluating the long-term stability of 14,15-dehydro LTB4.
Signaling Pathway Context
14,15-dehydro LTB4 acts as an antagonist at the LTB4 receptors, BLT1 and BLT2.[2][3][6] Understanding its place in the broader eicosanoid signaling pathway is essential for experimental design.
Simplified LTB4 Signaling Pathway
Caption: A diagram showing the synthesis of LTB4 and its signaling through BLT receptors, which is inhibited by 14,15-dehydro LTB4.
Conclusion
The stability of 14,15-dehydro LTB4 is paramount for its effective use in research. By adhering to the storage and handling protocols outlined in these application notes, researchers can minimize degradation and ensure the reliability of their experimental outcomes. Long-term storage at -80°C in an organic solvent, protection from light and oxygen, and avoidance of repeated freeze-thaw cycles are key to preserving the integrity of this compound. For critical applications, periodic stability assessment using methods such as HPLC-MS/MS is recommended.
References
Application Notes and Protocols for Studying LTB4 Receptor Signaling with 14,15-Dehydro LTB4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid, playing a crucial role in inflammatory responses. It exerts its effects through two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. Understanding the signaling pathways initiated by these receptors is paramount for developing therapeutics targeting a range of inflammatory diseases. 14,15-dehydro LTB4 is a valuable chemical tool for dissecting LTB4 receptor signaling. It acts as an LTB4 receptor antagonist, exhibiting a preferential binding affinity for the BLT1 receptor over the BLT2 receptor.[1] This differential affinity allows for the specific investigation of BLT1-mediated signaling cascades.
These application notes provide a comprehensive guide for utilizing 14,15-dehydro LTB4 in studying LTB4 receptor signaling, complete with detailed experimental protocols and comparative data.
Data Presentation
The following tables summarize the quantitative data for LTB4 and 14,15-dehydro LTB4, facilitating a direct comparison of their biochemical and functional properties.
Table 1: Receptor Binding Affinities
| Compound | Receptor | Binding Affinity (Ki) |
| 14,15-dehydro LTB4 | BLT1 | 27 nM[1] |
| BLT2 | 473 nM[1] | |
| LTB4 | BLT1 (high-affinity) | ~0.2 nM[2] |
| BLT1 (low-affinity) | ~30 nM[2] |
Table 2: Functional Antagonism
| Antagonist | Agonist | Assay | Cell Type | IC50 |
| 14,15-dehydro LTB4 | LTB4 | Lysozyme Release | Rat Polymorphonuclear Leukocytes | 1 µM[1] |
Table 3: Agonist Potency in Functional Assays
| Agonist | Assay | Cell Type | EC50 / ED50 |
| LTB4 | Calcium Mobilization | Human Neutrophils | 0.5 nM[3] |
| Chemotaxis | Human Neutrophils | 10 nM[4] |
Signaling Pathways and Experimental Logic
The following diagrams illustrate the LTB4 receptor signaling pathway and the logical approach to using 14,15-dehydro LTB4 as a research tool.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Transduction by leukotriene B4 receptors of increases in cytosolic calcium in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effect of leukotriene B4 and leukotriene B5 on calcium mobilization in human neutrophils [pubmed.ncbi.nlm.nih.gov]
- 4. Stereospecificity of leukotriene B4 and structure-function relationships for chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Detection of 14,15-dehydro LTB4 by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 14,15-dehydro Leukotriene B4 (LTB4) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.
Issue 1: Poor Signal Intensity or No Peak Detected for 14,15-dehydro LTB4
Possible Causes and Solutions:
-
Suboptimal Ionization Source Parameters: The settings for the electrospray ionization (ESI) source can significantly impact signal intensity. ESI is generally preferred for polar, ionizable compounds like leukotrienes.[1][2]
-
Solution: Infuse a standard solution of 14,15-dehydro LTB4 and optimize key ESI parameters. It is recommended to test both positive and negative ion modes, though negative mode is typically more sensitive for carboxylic acids.[2] Key parameters to adjust include capillary voltage, nebulizer gas flow, drying gas flow, and temperature.[1][3]
-
-
Incorrect MRM Transitions: The mass spectrometer detects specific precursor-to-product ion transitions. Incorrect mass-to-charge ratio (m/z) values will result in no signal.
-
Solution: The molecular weight of 14,15-dehydro LTB4 is 334.5 g/mol .[4] For negative ion mode, the precursor ion ([M-H]⁻) would be m/z 333.5. Product ions are generated by fragmentation of the precursor. While specific transitions for 14,15-dehydro LTB4 are not readily published, they can be predicted based on the structure and optimized by infusing a standard. A starting point could be to monitor transitions similar to LTB4 (m/z 335.2 -> 195.1) but adjusted for the different precursor mass.
-
-
Sample Degradation: Leukotrienes can be unstable and prone to degradation if not handled properly.
-
Inefficient Extraction: The analyte may not be efficiently extracted from the sample matrix.
-
Solution: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common for leukotrienes. For LLE, methyl tertiary butyl ether (MTBE) has been shown to be effective for LTB4 extraction from plasma.[5] Ensure the pH of the sample is adjusted to an acidic range (e.g., pH 3-4) to protonate the carboxylic acid group and improve extraction efficiency into an organic solvent.
-
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broad Peaks)
Possible Causes and Solutions:
-
Incompatible Mobile Phase: The pH and organic composition of the mobile phase can affect peak shape.
-
Solution: For reversed-phase chromatography of acidic compounds like leukotrienes, a low pH mobile phase (e.g., containing 0.1% formic acid or acetic acid) is often used to suppress ionization and improve retention and peak shape.[6]
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Column Contamination or Degradation: Buildup of matrix components can degrade column performance.
-
Solution: Use a guard column and ensure adequate sample cleanup. Flush the column regularly with a strong solvent. If performance does not improve, replace the column.
-
Issue 3: High Background Noise
Possible Causes and Solutions:
-
Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can contribute to high background noise.[7][8]
-
Solution: Use high-purity, LC-MS grade solvents and reagents. Filter all mobile phases.
-
-
Dirty Ion Source: Contamination in the ion source is a common cause of high background.[7]
-
Solution: Regularly clean the ion source components, including the capillary, skimmer, and lenses, according to the manufacturer's instructions.
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the analyte, leading to ion suppression or enhancement and a noisy baseline.[9]
Issue 4: Retention Time Shifts
Possible Causes and Solutions:
-
Changes in Mobile Phase Composition: Small variations in the mobile phase preparation can lead to shifts in retention time.
-
Solution: Prepare mobile phases fresh and consistently. Use a mobile phase preparation system if available.
-
-
Column Temperature Fluctuations: Inconsistent column temperature can cause retention time variability.
-
Solution: Use a column oven to maintain a constant temperature.[3]
-
-
Column Equilibration: Insufficient equilibration time between injections can lead to drifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
-
Matrix Effects: The sample matrix itself can sometimes influence the retention time of an analyte.[9]
-
Solution: Ensure consistent and effective sample cleanup to minimize matrix variability between samples.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable internal standard for the analysis of 14,15-dehydro LTB4?
A1: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., 14,15-dehydro LTB4-d4). If this is not commercially available, a structurally similar compound that is not present in the sample can be used. Leukotriene B4-d4 (LTB4-d4) is a common internal standard for LTB4 analysis and may be a suitable option, as it will have similar extraction and ionization properties.[5]
Q2: How can I resolve 14,15-dehydro LTB4 from its isomers?
A2: Isomeric separation is critical for accurate quantification and can be challenging.[5][11]
-
Chromatography: Use a high-resolution UHPLC or HPLC column, such as a C18 or a biphenyl (B1667301) phase column, with a shallow gradient.[6][11] Biphenyl columns can offer different selectivity for aromatic and moderately polar analytes.[11]
-
Mobile Phase: Optimize the mobile phase composition. The choice of organic solvent (acetonitrile vs. methanol) and the concentration of the acidic modifier can influence selectivity.[11]
-
Temperature: Adjusting the column temperature can also alter the separation selectivity.
Q3: What are typical LC-MS/MS parameters for leukotriene analysis?
A3: While parameters must be optimized for your specific instrument and application, the following tables provide a good starting point based on methods for similar compounds like LTB4.[5][6]
Table 1: Example Liquid Chromatography Parameters
| Parameter | Setting |
| Column | Reversed-phase C18 or Biphenyl (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Acetic Acid or Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 80:15 v/v) with 0.1% Acetic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Start at 25-30% B, increase to 50-60% B over 8-10 minutes |
Table 2: Example Mass Spectrometry Parameters (Negative Ion Mode)
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temp | 350 - 550°C |
| Nebulizer Gas | Nitrogen, 40-60 psi |
| Collision Gas | Argon |
Table 3: Hypothetical MRM Transitions for 14,15-dehydro LTB4
Note: These are predicted transitions and must be optimized experimentally.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 14,15-dehydro LTB4 | 333.5 | ~193.1 (Quantifier) | 15-25 |
| ~167.1 (Qualifier) | 20-30 | ||
| LTB4-d4 (Internal Std) | 339.2 | 197.1 | 15-25 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of 14,15-dehydro LTB4 from Plasma
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 20 µL of internal standard solution (e.g., LTB4-d4 at 50 ng/mL).
-
Vortex briefly to mix.
-
Acidify the sample by adding 20 µL of 1% formic acid.
-
Add 1 mL of methyl tertiary butyl ether (MTBE).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 70:30 Water:Acetonitrile with 0.1% formic acid).
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for 14,15-dehydro LTB4 analysis.
Caption: Simplified LTB4 signaling pathway and antagonist action.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Species-specific optimization of oxylipin ionization in LC–MS: a design of experiments approach to improve sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zefsci.com [zefsci.com]
- 8. lctsbible.com [lctsbible.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Quantification of 14,15-Dehydro-Leukotriene B4 (14,15-dehydro LTB4) in vivo
Welcome to the technical support center for the in vivo quantification of 14,15-dehydro LTB4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of analyzing this lipid mediator.
Disclaimer: 14,15-dehydro LTB4 is a novel and challenging analyte with limited specific literature on its quantification. The guidance provided here is based on best practices for the analysis of structurally similar eicosanoids, such as leukotriene B4 (LTB4), and general principles of lipid analysis by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying 14,15-dehydro LTB4 in vivo?
The main challenges include:
-
Low Endogenous Concentrations: Like many eicosanoids, 14,15-dehydro LTB4 is expected to be present at very low levels (pg/mL) in biological matrices, requiring highly sensitive analytical methods.[1]
-
Chemical Instability: The conjugated triene and acetylenic bond in the structure of 14,15-dehydro LTB4 make it susceptible to oxidation and degradation. Polyunsaturated fatty acids, a class to which this molecule belongs, are known to be prone to peroxidation.[2]
-
Isomeric Interference: The presence of structurally similar isomers can interfere with accurate quantification, necessitating high-resolution chromatographic separation.
-
Matrix Effects: Biological samples contain a complex mixture of lipids, proteins, and salts that can interfere with ionization in the mass spectrometer, leading to ion suppression or enhancement. Phospholipids are a major cause of matrix effects in lipid analysis.
-
Metabolic Conversion: The precursor, 14,15-dehydro-LTA4, is enzymatically converted to 14,15-dehydro-LTC4 in some cell types, but not to 14,15-dehydro LTB4 in others like neutrophils. This suggests that the in vivo levels of 14,15-dehydro LTB4 might be compartmentalized and present in very low amounts.
-
Lack of Commercial Standards and Antibodies: The availability of certified standards and specific antibodies for 14,15-dehydro LTB4 may be limited, making method development and validation challenging.
Q2: Which analytical technique is most suitable for the quantification of 14,15-dehydro LTB4?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of eicosanoids due to its high sensitivity, selectivity, and specificity.[3] While enzyme-linked immunosorbent assays (ELISAs) can be used, their specificity for a novel analyte like 14,15-dehydro LTB4 may be questionable and they are prone to cross-reactivity with other structurally related molecules.
Q3: How should I collect and store my biological samples to ensure the stability of 14,15-dehydro LTB4?
To minimize ex vivo formation and degradation of eicosanoids, the following precautions are recommended:
-
Immediate Processing: Process samples as quickly as possible after collection.
-
Use of Inhibitors: Add antioxidants (e.g., butylated hydroxytoluene - BHT) and cyclooxygenase inhibitors (e.g., indomethacin) to the collection tubes to prevent artificial generation of eicosanoids.[3][4]
-
Low Temperature: Keep samples on ice during processing.
-
Long-term Storage: For long-term storage, snap-freeze samples in liquid nitrogen and store them at -80°C. Endogenous LTB4 has been shown to be unstable in plasma stored at -20°C.[5]
Troubleshooting Guides
Issue 1: Low or No Analyte Signal
| Possible Cause | Troubleshooting Steps |
| Degradation of 14,15-dehydro LTB4 | - Ensure proper sample collection and storage procedures were followed (see FAQ Q3).- Prepare fresh samples and re-analyze.- Minimize freeze-thaw cycles. |
| Inefficient Extraction | - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.[6]- Evaluate different SPE sorbents (e.g., C18, mixed-mode).- Ensure the pH of the sample is optimized for extraction. |
| Ion Suppression from Matrix Effects | - Improve sample clean-up to remove interfering substances like phospholipids.[7]- Modify the chromatographic method to separate the analyte from co-eluting matrix components.- Use a deuterated internal standard to compensate for matrix effects. |
| Sub-optimal Mass Spectrometer Settings | - Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).- Perform infusion of a 14,15-dehydro LTB4 standard to determine the optimal precursor and product ions and collision energy. |
| Low Endogenous Levels | - Increase the sample volume for extraction.- Concentrate the final extract to a smaller volume. |
Issue 2: Poor Peak Shape and Chromatography
| Possible Cause | Troubleshooting Steps |
| Column Contamination | - Flush the column with a strong solvent.- If the problem persists, replace the analytical column. |
| Inappropriate Mobile Phase | - Ensure the mobile phase pH is suitable for the analyte (e.g., acidic for reversed-phase chromatography of carboxylic acids).- Use high-purity, LC-MS grade solvents and additives.[8] |
| Sample Overload | - Dilute the sample or inject a smaller volume. |
| Secondary Interactions with Column | - Add a small amount of a competing agent to the mobile phase (e.g., a volatile acid like formic acid). |
Issue 3: High Background Noise
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | - Use fresh, high-purity solvents and reagents.[8] |
| Carryover from Previous Injections | - Implement a robust needle wash protocol in the autosampler.- Inject blank samples between experimental samples to assess for carryover. |
| Contamination of the LC-MS System | - Clean the ion source.- Flush the entire LC system. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 14,15-dehydro LTB4 from Plasma
This protocol is adapted from methods used for other eicosanoids and should be optimized for 14,15-dehydro LTB4.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 5 µL of a deuterated internal standard solution (e.g., LTB4-d4, if a specific standard for 14,15-dehydro LTB4 is unavailable).
-
Add 1.5 mL of methanol (B129727) containing an antioxidant (e.g., 0.1% BHT) to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant to pH 3-4 with 1% formic acid.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg) with 2 mL of methanol followed by 2 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove polar impurities.
-
Wash the cartridge with 2 mL of 15% methanol in water to remove less hydrophobic impurities.
-
-
Elution:
-
Elute the 14,15-dehydro LTB4 with 2 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
Since specific in vivo quantitative data for 14,15-dehydro LTB4 is scarce, the following table presents typical concentration ranges for the related and more studied leukotriene B4 (LTB4) to provide a frame of reference for the expected low concentrations.
| Analyte | Biological Matrix | Typical Endogenous Concentration Range | Reference |
| Leukotriene B4 (LTB4) | Human Plasma | 1 - 10 pg/mL | [5] |
| Leukotriene E4 (LTE4) | Human Plasma | < 20 pg/mL (basal) | [1] |
Visualizations
Caption: Experimental workflow for 14,15-dehydro LTB4 quantification.
Caption: Troubleshooting logic for low analyte signal.
References
- 1. Development of a highly sensitive liquid chromatography-mass spectrometry method to quantify plasma leukotriene E4 and demonstrate pharmacological suppression of endogenous 5-LO pathway activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The stability of blood fatty acids during storage and potential mechanisms of degradation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arborassays.com [arborassays.com]
- 5. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
preventing degradation of 14,15-dehydro Leukotriene B4 during extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 14,15-dehydro Leukotriene B4 (14,15-dhLTB4). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and analysis of this lipid mediator.
Frequently Asked Questions (FAQs)
Q1: What is this compound (14,15-dhLTB4)?
This compound is a structural analog of Leukotriene B4 (LTB4) and functions as a potent and selective LTB4 receptor antagonist.[1] It plays a role in modulating inflammatory responses by interfering with leukotriene signaling pathways.[2]
Q2: What are the primary causes of 14,15-dhLTB4 degradation during extraction?
The primary causes of 14,15-dhLTB4 degradation during extraction are enzymatic activity, oxidation, acidic or basic conditions, and exposure to elevated temperatures and light. Like other eicosanoids, it is susceptible to non-enzymatic lipid peroxidation.[3]
Q3: How should I store my samples to prevent 14,15-dhLTB4 degradation?
For long-term stability, samples containing 14,15-dhLTB4 should be stored at -80°C.[4] It is crucial to minimize freeze-thaw cycles. Tissue samples should be rapidly frozen in liquid nitrogen immediately after collection.[3][5]
Q4: What are the recommended storage conditions for a 14,15-dhLTB4 standard solution?
A stock solution of 14,15-dhLTB4 in an organic solvent such as ethanol (B145695) can be stored at -80°C for at least one year.[4] For shorter periods, a solution in DMSO can be stored at -80°C for up to six months or at 4°C for up to two weeks.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of 14,15-dhLTB4.
Low Recovery of 14,15-dhLTB4
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Cell Lysis/Tissue Homogenization | Ensure thorough homogenization of tissue samples on ice. Use of protease inhibitors is recommended. | Inadequate disruption of the sample matrix will result in poor release of the analyte. |
| Degradation during Extraction | Perform all extraction steps on ice and minimize exposure to light. Add an antioxidant such as Butylated Hydroxytoluene (BHT) to the extraction solvent.[7][8] | Eicosanoids are sensitive to heat, light, and oxidation.[3] |
| Suboptimal pH of Extraction Buffer | Adjust the pH of the aqueous phase to be slightly acidic (pH ~3.5-4) before extraction. | Acidification ensures that the carboxylic acid group of 14,15-dhLTB4 is protonated, increasing its solubility in the organic solvent. |
| Inefficient Phase Separation (Liquid-Liquid Extraction) | Centrifuge the sample to achieve a clear separation between the aqueous and organic layers. Avoid vigorous shaking to prevent emulsion formation.[9] | A clean separation is essential for complete recovery of the analyte in the organic phase. |
| Improper Conditioning or Elution (Solid-Phase Extraction) | Ensure the SPE cartridge is properly conditioned with methanol (B129727) followed by water. Use an appropriate elution solvent, such as methyl formate (B1220265) or ethyl acetate (B1210297). | Proper conditioning activates the stationary phase for analyte retention. An effective elution solvent is necessary to recover the analyte from the cartridge. |
High Variability in Results
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Sample Handling | Standardize all sample collection, storage, and extraction procedures. Minimize the time between sample collection and extraction. | Variability in handling can lead to differential degradation of the analyte across samples. |
| Freeze-Thaw Cycles | Aliquot samples after collection to avoid repeated freezing and thawing.[3] | Multiple freeze-thaw cycles can lead to degradation of LTB4 and likely 14,15-dhLTB4.[10] |
| Matrix Effects in LC-MS/MS Analysis | Incorporate an internal standard (e.g., a deuterated analog of 14,15-dhLTB4) to correct for matrix effects. Optimize the sample cleanup procedure to remove interfering substances. | The sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[7] |
| Instrumental Variability | Perform regular calibration and maintenance of the analytical instrument (e.g., LC-MS/MS). | Ensures consistent and accurate measurement of the analyte. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 14,15-dhLTB4 from Plasma
This protocol is adapted from general methods for eicosanoid extraction.
Materials:
-
C18 SPE Cartridges
-
Methanol
-
Deionized Water
-
Ethyl Acetate or Methyl Formate
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment: Thaw plasma samples on ice. To 1 mL of plasma, add 4 mL of methanol containing an antioxidant (e.g., 0.005% BHT). Vortex for 30 seconds.
-
Protein Precipitation: Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Dilution: Carefully transfer the supernatant to a new tube and dilute with 10 mL of deionized water to reduce the methanol concentration.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of hexane to remove non-polar impurities.
-
Elution: Elute the 14,15-dhLTB4 with 2 mL of ethyl acetate or methyl formate into a clean collection tube.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of 14,15-dhLTB4 from Cell Culture Supernatant
Materials:
-
Ethyl Acetate
-
Hexane
-
Formic Acid
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Acidification: To 1 mL of cell culture supernatant, add formic acid to adjust the pH to approximately 3.5.
-
Addition of Organic Solvent: Add 2 mL of a hexane:ethyl acetate mixture (1:1, v/v) containing an antioxidant (e.g., 0.005% BHT).
-
Extraction: Vortex the mixture for 1 minute.
-
Phase Separation: Centrifuge at 1,500 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Collection of Organic Phase: Carefully collect the upper organic layer into a new tube.
-
Re-extraction (Optional): For improved recovery, repeat the extraction (steps 2-5) on the remaining aqueous layer and combine the organic phases.
-
Solvent Evaporation: Evaporate the combined organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of mobile phase for analysis.
Data Presentation
Table 1: Stability of Leukotriene B4 (as a proxy for 14,15-dhLTB4) under Various Conditions*
Disclaimer: This data is for Leukotriene B4 and should be used as an estimate for this compound. Stability of 14,15-dhLTB4 may vary.
| Condition | Matrix | Duration | Stability | Reference |
| Freeze/Thaw Cycles (-20°C) | Human Plasma | At least 3 cycles | Stable | [10] |
| Room Temperature | Human Plasma | At least 6 hours | Stable | [10] |
| 4°C | 50:50 Acetonitrile:Water | At least 198 days | Stable (Stock Solution) | [10] |
| -20°C | Human Plasma | At least 198 days | Stable | [10] |
| Room Temperature | Processed Samples | At least 72 hours | Stable | [10] |
| -80°C | Powder | At least 2 years | Stable | [6] |
| -80°C | In DMSO | At least 6 months | Stable | [6] |
Visualizations
Signaling Pathway of LTB4 and Inhibition by 14,15-dhLTB4
Caption: LTB4 signaling and its inhibition by 14,15-dhLTB4.
Experimental Workflow for 14,15-dhLTB4 Extraction
Caption: General workflow for the extraction of 14,15-dhLTB4.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. sinogeneclon.com [sinogeneclon.com]
- 6. youtube.com [youtube.com]
- 7. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. actifsource.com [actifsource.com]
- 10. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 14,15-Dehydro LTB4 Concentration for Cell Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14,15-dehydro LTB4.
Frequently Asked Questions (FAQs)
Q1: What is 14,15-dehydro LTB4 and what is its primary mechanism of action?
A1: 14,15-dehydro LTB4 is a synthetic analog of Leukotriene B4 (LTB4). Its primary mechanism of action is as an LTB4 receptor antagonist, with a significantly higher binding affinity for the high-affinity LTB4 receptor 1 (BLT1) compared to the low-affinity LTB4 receptor 2 (BLT2)[1].
Q2: What are the binding affinities of 14,15-dehydro LTB4 for BLT1 and BLT2 receptors?
A2: 14,15-dehydro LTB4 exhibits a high binding affinity for BLT1 with a Ki value of 27 nM. Its affinity for BLT2 is substantially lower, with a Ki value of 473 nM[1].
Q3: How should I prepare a stock solution of 14,15-dehydro LTB4?
A3: 14,15-dehydro LTB4 is typically supplied as a solution in ethanol[1]. It is also miscible in DMF and DMSO. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in a solvent like ethanol (B145695) or DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final solvent concentration in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity[2].
Q4: How should I store 14,15-dehydro LTB4?
A4: 14,15-dehydro LTB4 should be stored at -80°C. Under these conditions, it is stable for at least one year.
Q5: What is a good starting concentration for my cell treatment experiments?
A5: A good starting point for cell treatment is to test a range of concentrations around the Ki value for BLT1 (27 nM) and the IC50 value observed in functional assays (e.g., 1 µM for inhibition of LTB4-induced lysozyme (B549824) release in rat polymorphonuclear leukocytes)[1]. A common starting range for in vitro experiments with LTB4 receptor antagonists is 10 nM to 10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
Q6: How long should I incubate my cells with 14,15-dehydro LTB4?
A6: The optimal incubation time will depend on your specific assay. For receptor antagonism studies, a pre-incubation period of 30 minutes to 2 hours before adding the agonist (LTB4) is common. For longer-term studies, incubation times can range from 24 to 72 hours. It is advisable to perform a time-course experiment to determine the ideal incubation period for your experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of 14,15-dehydro LTB4 | - Concentration too low: The concentration used may be insufficient to effectively antagonize the BLT1 receptor in your cell system.- Compound degradation: Improper storage or handling may have led to the degradation of the compound.- Low receptor expression: The target cells may not express sufficient levels of the BLT1 receptor.- Agonist concentration too high: The concentration of LTB4 used to stimulate the cells may be too high, overcoming the antagonistic effect. | - Perform a dose-response experiment with a wider concentration range of 14,15-dehydro LTB4 (e.g., 1 nM to 100 µM).- Ensure the compound has been stored at -80°C and handled according to the manufacturer's instructions.- Verify BLT1 expression in your cells using techniques like qPCR or Western blotting.- Optimize the LTB4 concentration to achieve a submaximal response, allowing for the detection of inhibition. |
| High background or off-target effects | - Concentration too high: High concentrations may lead to non-specific binding and off-target effects.- Solvent toxicity: The concentration of the solvent (e.g., ethanol, DMSO) in the final culture medium may be too high. | - Use the lowest effective concentration of 14,15-dehydro LTB4 as determined by your dose-response curve.- Ensure the final solvent concentration is below cytotoxic levels (typically <0.1%). Include a solvent-only control in your experiments[2]. |
| Cell death or cytotoxicity | - Inherent toxicity of the compound at high concentrations. - Solvent toxicity. | - Perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) to determine the cytotoxic concentration of 14,15-dehydro LTB4 for your specific cell line.- Lower the concentration of the compound and the solvent in your experiments. |
| Inconsistent results | - Variability in cell culture: Differences in cell passage number, confluency, or health can affect the experimental outcome.- Inaccurate pipetting: Errors in preparing dilutions can lead to inconsistent concentrations.- Compound precipitation: The compound may not be fully solubilized in the culture medium. | - Maintain consistent cell culture practices.- Use calibrated pipettes and prepare fresh dilutions for each experiment.- Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation occurs, try preparing the working solution in a pre-warmed medium and vortexing gently. |
Quantitative Data Summary
Table 1: Binding Affinity and Inhibitory Concentration of 14,15-dehydro LTB4
| Parameter | Receptor/Assay | Value | Species | Reference |
| Ki | BLT1 | 27 nM | Not Specified | [1] |
| Ki | BLT2 | 473 nM | Not Specified | [1] |
| IC50 | LTB4-induced lysozyme release | 1 µM | Rat | [1] |
Experimental Protocols
Protocol 1: Preparation of 14,15-dehydro LTB4 Working Solutions
-
Stock Solution Preparation:
-
14,15-dehydro LTB4 is typically provided in an ethanol solution. Note the concentration on the manufacturer's data sheet.
-
If a higher stock concentration is needed, a solvent like DMSO can be used. For example, to prepare a 10 mM stock solution, dissolve 1 mg of 14,15-dehydro LTB4 (MW: 334.5 g/mol ) in 299 µL of DMSO.
-
-
Working Solution Preparation:
-
Prepare serial dilutions of the stock solution in serum-free cell culture medium immediately before use.
-
For example, to make a 100 µM working solution from a 10 mM stock, dilute 5 µL of the stock solution into 495 µL of serum-free medium.
-
Further dilute to the final desired concentrations in your complete cell culture medium.
-
Important: Ensure the final concentration of the organic solvent (e.g., ethanol, DMSO) in the cell culture wells is not cytotoxic (ideally ≤0.1%).
-
Protocol 2: Determining the Optimal Concentration of 14,15-dehydro LTB4 (Dose-Response Assay)
-
Cell Seeding: Seed your cells in a multi-well plate at a density appropriate for your assay and allow them to adhere and stabilize overnight.
-
Compound Preparation: Prepare a range of concentrations of 14,15-dehydro LTB4 in your cell culture medium. It is recommended to use a logarithmic dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of 14,15-dehydro LTB4 to the respective wells.
-
Include a "vehicle control" well containing the same final concentration of the solvent used to dissolve the compound.
-
Include a "positive control" well with a known antagonist for your system, if available.
-
Include a "negative control" well with untreated cells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes for pre-incubation before agonist addition).
-
Stimulation: Add the agonist (e.g., LTB4) at a pre-determined optimal concentration to all wells except the negative control.
-
Assay: After the appropriate incubation time with the agonist, perform your specific assay to measure the cellular response (e.g., calcium flux, cytokine release, gene expression).
-
Data Analysis: Plot the cellular response against the logarithm of the 14,15-dehydro LTB4 concentration to generate a dose-response curve and determine the IC50 value.
Protocol 3: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of 14,15-dehydro LTB4 and a vehicle control for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: LTB4 signaling pathway and the antagonistic action of 14,15-dehydro LTB4.
Caption: General experimental workflow for assessing BLT1 antagonism.
Caption: Troubleshooting logic for a lack of experimental effect.
References
Technical Support Center: Analysis of 14,15-Dehydro-Leukotriene B4
Welcome to the Technical Support Center for the analysis of 14,15-dehydro-leukotriene B4 (14,15-dehydro LTB4). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the quantitative analysis of this specific leukotriene isomer.
Frequently Asked Questions (FAQs)
Q1: What is 14,15-dehydro LTB4 and why is its specific analysis important?
A1: 14,15-dehydro LTB4 is an isomer of the potent inflammatory mediator leukotriene B4 (LTB4). Unlike LTB4, which is a strong agonist for its receptors (BLT1 and BLT2), 14,15-dehydro LTB4 acts as an LTB4 receptor antagonist. It exhibits a higher binding affinity for the BLT1 receptor (Ki = 27 nM) compared to the BLT2 receptor (Ki = 473 nM)[1][2]. The differential biological activities of LTB4 and its isomers necessitate analytical methods that can accurately distinguish and quantify each compound to understand their respective roles in physiological and pathological processes.
Q2: What are the main challenges in the analysis of 14,15-dehydro LTB4?
A2: The primary challenge is the potential for interference from other LTB4 isomers. Since isomers have the same mass, their differentiation relies on effective chromatographic separation prior to detection by mass spectrometry. Without adequate separation, co-elution can lead to inaccurate quantification and misinterpretation of biological effects.
Q3: Which analytical techniques are recommended for the analysis of 14,15-dehydro LTB4?
A3: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for the specific and sensitive quantification of 14,15-dehydro LTB4.[3][4] This combination allows for the separation of isomers based on their physicochemical properties and their specific detection based on their mass-to-charge ratio and fragmentation patterns.
Q4: Can immunoassays like ELISA be used for 14,15-dehydro LTB4 analysis?
A4: While ELISA kits are available for LTB4, their specificity for 14,15-dehydro LTB4 may be limited. Antibodies raised against LTB4 can exhibit cross-reactivity with its isomers, leading to inaccurate results. For precise quantification of 14,15-dehydro LTB4, chromatography-based methods are superior in selectivity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 14,15-dehydro LTB4.
Issue 1: Poor Chromatographic Resolution of LTB4 Isomers
Symptoms:
-
Co-elution or overlapping peaks of 14,15-dehydro LTB4 and other LTB4 isomers.
-
Inability to obtain a baseline separation.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate HPLC/UHPLC Column | Use a high-resolution reversed-phase column, such as a C18 column with a small particle size (e.g., ≤2.5 µm), to enhance separation efficiency.[3] |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase gradient. A shallow gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in water with an acidic modifier (e.g., 0.1% formic acid or acetic acid) can improve the separation of closely related isomers. |
| Incorrect Flow Rate | A lower flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution. |
| Column Temperature Fluctuations | Maintain a constant and optimized column temperature. Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing retention times and resolution. |
Issue 2: Low Signal Intensity or Poor Sensitivity
Symptoms:
-
Low peak intensity for 14,15-dehydro LTB4, especially at low concentrations.
-
High background noise in the mass spectrum.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Sample Extraction | Use a validated liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol to efficiently extract eicosanoids from the sample matrix and remove interfering substances. Methyl tertiary-butyl ether (MTBE) has been successfully used for LLE of LTB4 from plasma.[3] |
| Suboptimal Mass Spectrometer Settings | Optimize the ion source parameters (e.g., spray voltage, gas flow, and temperature) and the collision energy for the specific m/z transition of 14,15-dehydro LTB4. |
| Matrix Effects | Matrix components can suppress the ionization of the analyte. Improve sample cleanup, dilute the sample, or use a deuterated internal standard to compensate for matrix effects. |
| Analyte Degradation | LTB4 and its isomers can be unstable. Ensure proper sample handling and storage (e.g., at -80°C) and minimize freeze-thaw cycles.[3] |
Issue 3: Inaccurate Quantification
Symptoms:
-
High variability in replicate measurements.
-
Poor recovery of the internal standard.
Possible Causes and Solutions:
| Cause | Solution |
| Lack of a Suitable Internal Standard | Use a stable isotope-labeled internal standard (e.g., LTB4-d4) to correct for variations in sample preparation and instrument response.[3] |
| Non-linearity of the Calibration Curve | Prepare a calibration curve over the expected concentration range of the samples. If non-linearity is observed, use a weighted regression model or narrow the calibration range. |
| Interference from Isomers | As addressed in Issue 1, ensure complete chromatographic separation of 14,15-dehydro LTB4 from other isomers. |
Experimental Protocols
Protocol 1: Extraction and Analysis of 14,15-dehydro LTB4 from Plasma by UFLC-MS/MS
This protocol is adapted from a validated method for LTB4 analysis and is suitable for the quantification of 14,15-dehydro LTB4.[3]
1. Sample Preparation (Liquid-Liquid Extraction):
- To 200 µL of human plasma, add a known amount of a suitable internal standard (e.g., LTB4-d4).
- Add 1 mL of methyl tertiary-butyl ether (MTBE) and vortex for 1 minute.
- Centrifuge at 10,000 x g for 5 minutes at 4°C.
- Transfer the upper organic layer to a clean tube.
- Evaporate the solvent under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. UFLC-MS/MS Analysis:
- Column: Phenomenex Synergi Hydro-RP column (100mm × 3mm, 2.5 µm) or equivalent.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 30% to 70% B over 10 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
- MRM Transitions:
- 14,15-dehydro LTB4: m/z 333.2 → [product ion m/z] (Note: The exact product ion needs to be determined by direct infusion of a standard).
- LTB4: m/z 335.0 → 194.9.[3]
- LTB4-d4 (IS): m/z 339.0 → 196.9.[3]
Quantitative Data Summary
The following table provides a template for summarizing key analytical parameters for LTB4 isomers. Actual values should be determined experimentally.
| Compound | Molecular Weight | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Expected Retention Time (min) |
| LTB4 | 336.47 | 335.2 | 195.1 | ~6.5 |
| 14,15-dehydro LTB4 | 334.45 | 333.2 | (To be determined) | (To be determined) |
| 6-trans-LTB4 | 336.47 | 335.2 | (To be determined) | (To be determined) |
| 12-epi-6-trans-LTB4 | 336.47 | 335.2 | (To be determined) | (To be determined) |
Visualizations
LTB4 Signaling Pathway and Potential Interference
LTB4 exerts its biological effects by binding to two G protein-coupled receptors, BLT1 and BLT2.[1][3][5] Activation of these receptors initiates downstream signaling cascades, leading to inflammatory responses. 14,15-dehydro LTB4 acts as an antagonist, competitively inhibiting the binding of LTB4 to these receptors.
Caption: LTB4 signaling pathway and antagonism by 14,15-dehydro LTB4.
Experimental Workflow for 14,15-dehydro LTB4 Analysis
The following diagram outlines the key steps in the analytical workflow for the quantification of 14,15-dehydro LTB4.
References
- 1. Recent advances in function and structure of two leukotriene B4 receptors: BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of leukotriene B(4) in human sputum as a biomarker using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The leukotriene B4 receptors BLT1 and BLT2 as potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
14,15-dehydro LTB4 stability in different biological matrices
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and analysis of 14,15-dehydro LTB4 in various biological matrices. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Direct quantitative stability data for 14,15-dehydro LTB4 in biological matrices is limited. The following guidance is largely based on data from the closely related and structurally similar compound, Leukotriene B4 (LTB4). Researchers should consider this information as a starting point and perform their own validation experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no recovery of 14,15-dehydro LTB4 after extraction | Degradation during sample handling and storage: Eicosanoids are sensitive to temperature, pH, and enzymatic degradation. | - Process samples immediately after collection. - If immediate processing is not possible, store samples at -80°C. - Minimize freeze-thaw cycles. - Keep samples on ice during processing. |
| Inefficient extraction: The chosen extraction method may not be optimal for this analyte. | - Use a validated solid-phase extraction (SPE) method. C18 cartridges are commonly used for eicosanoids. - Ensure the pH of the sample is acidified (pH ~3.5) before SPE to protonate the carboxylic acid group, which improves retention on the C18 sorbent. - Elute with an appropriate organic solvent like methanol (B129727) or acetonitrile. | |
| High variability between replicate samples | Inconsistent sample collection and processing: Differences in handling can lead to variable degradation. | - Standardize the entire workflow from sample collection to analysis. - Use an internal standard (e.g., a deuterated version of the analyte) to account for variability in extraction and instrument response. |
| Ex vivo production of eicosanoids: Platelet activation during blood collection can lead to the artificial generation of eicosanoids. | - Collect blood in tubes containing an anticoagulant and an antioxidant (e.g., EDTA with butylated hydroxytoluene - BHT). | |
| Interference peaks in chromatogram | Co-elution of other lipids: Biological matrices are complex and contain many lipids that can interfere with the analysis. | - Optimize the liquid chromatography method to improve the separation of the analyte from interfering compounds. - Use tandem mass spectrometry (MS/MS) for detection, as it provides higher selectivity than UV detection. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 14,15-dehydro LTB4 in biological samples?
Q2: How stable is 14,15-dehydro LTB4 in plasma at room temperature?
Based on data for LTB4, the analyte is expected to be stable in human plasma on the benchtop at room temperature for at least 6 hours.[1] However, it is best practice to keep samples on ice or refrigerated during processing to minimize any potential degradation.
Q3: How many freeze-thaw cycles can my samples undergo?
For LTB4 in human plasma, stability has been demonstrated for at least three freeze-thaw cycles when stored at -20°C.[1] It is advisable to aliquot samples into smaller volumes before freezing if multiple analyses are planned.
Q4: What is the recommended method for extracting 14,15-dehydro LTB4 from plasma?
A common and effective method for extracting eicosanoids like LTB4 from plasma is solid-phase extraction (SPE). A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: What analytical technique is best for quantifying 14,15-dehydro LTB4?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of 14,15-dehydro LTB4. This technique offers high sensitivity and selectivity, which is crucial for accurately measuring low-concentration analytes in complex biological matrices.
Data Presentation
Table 1: Stability of Leukotriene B4 (LTB4) in Human Plasma (Used as a proxy for 14,15-dehydro LTB4)
| Condition | Matrix | Temperature | Duration | Finding | Reference |
| Freeze-Thaw Stability | Human Plasma | -20°C | 3 cycles | Stable | [1] |
| Bench-Top Stability | Human Plasma | Room Temperature | At least 6 hours | Stable | [1] |
| Long-Term Stability | Human Plasma | -20°C | At least 198 days | Stable | [1] |
| Processed Sample Stability | Extracted Samples | Room Temperature | At least 72 hours | Stable | [1] |
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) of 14,15-dehydro LTB4 from Plasma
This protocol is adapted from methods used for LTB4 and should be validated for 14,15-dehydro LTB4.
Materials:
-
Plasma sample
-
Internal Standard (e.g., d4-LTB4)
-
Methanol
-
Acetonitrile
-
Formic acid
-
Deionized water
-
C18 SPE cartridges
Procedure:
-
Thaw plasma samples on ice.
-
Spike the plasma sample with the internal standard.
-
Acidify the plasma sample to approximately pH 3.5 by adding a small volume of formic acid. This step is critical for the retention of the analyte on the C18 sorbent.
-
Condition the C18 SPE cartridge by washing with 1-2 column volumes of methanol followed by 1-2 column volumes of deionized water.
-
Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1-2 column volumes of deionized water to remove polar impurities. A second wash with a low percentage of organic solvent (e.g., 5% methanol in water) can be included to remove less polar interferences.
-
Dry the cartridge thoroughly under vacuum or with nitrogen.
-
Elute the analyte with 1-2 column volumes of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Mandatory Visualizations
Caption: LTB4 signaling pathway and the antagonistic action of 14,15-dehydro LTB4.
Caption: General experimental workflow for the analysis of eicosanoids.
References
troubleshooting low signal in 14,15-dehydro LTB4 ELISA
This technical support guide provides troubleshooting advice and resources for researchers encountering low signal issues with their 14,15-dehydro Leukotriene B4 (LTB4) ELISA experiments.
Frequently Asked Questions (FAQs) - Troubleshooting Low Signal
Q1: Why am I getting a weak or no signal in my 14,15-dehydro LTB4 ELISA?
A weak or absent signal in a competitive ELISA for a small molecule like 14,15-dehydro LTB4 can stem from several factors. In a competitive assay, the signal is inversely proportional to the amount of analyte in the sample. A low signal suggests a high concentration of your analyte or a problem with the assay components. However, if your standard curve is also showing low absorbance values, it points towards a systemic issue.
Potential causes include:
-
Incorrect Assay Setup: Reagents added in the wrong order or at incorrect volumes.
-
Reagent Issues: Degraded standards, antibodies, or enzyme conjugates. Improperly reconstituted or diluted reagents.
-
Procedural Errors: Inadequate incubation times or temperatures, or improper washing.
-
Sample-related Issues: The concentration of 14,15-dehydro LTB4 in your samples may be below the detection limit of the assay.
Q2: My standard curve has low absorbance values. What should I check?
A poor standard curve is a critical issue that needs to be resolved before interpreting sample results. Here are some common causes and solutions:
-
Improper Standard Preparation: Ensure the 14,15-dehydro LTB4 standard is correctly reconstituted and serially diluted according to the protocol.[1] Briefly centrifuge the vial before opening to ensure all the lyophilized powder is at the bottom.
-
Standard Degradation: Aliquot and store standards as recommended to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions.[1]
-
Incorrect Curve Fitting: Use the appropriate curve-fitting model for your data, which for competitive ELISAs is often a 4- or 5-parameter logistic (4PL or 5PL) curve.
Q3: What are the key steps to optimize for better signal in my assay?
To enhance the signal in your 14,15-dehydro LTB4 ELISA, consider the following optimizations:
-
Incubation Times and Temperatures: Increasing the incubation time for antibodies or the enzyme-substrate reaction can help amplify the signal.[2] Ensure incubations are carried out at the temperature specified in the protocol.
-
Reagent Concentrations: You may need to titrate the antibody and enzyme conjugate concentrations to find the optimal balance for a strong signal and low background.
-
Washing Technique: Insufficient washing can lead to high background noise, which can mask a weak signal. Ensure you are washing the plate thoroughly as per the protocol.
-
Substrate Handling: Protect the substrate solution from light and use it shortly after preparation to ensure its activity.
Q4: Could there be an issue with my samples?
If your standard curve looks good but your samples show very low absorbance (indicating high concentrations), you may need to dilute your samples and re-run the assay. Conversely, if the absorbance is very high (indicating low or no analyte), you might need to concentrate your samples or use a more sensitive assay if possible.[1]
Experimental Protocols
A typical competitive ELISA protocol for a small molecule like 14,15-dehydro LTB4 involves the following steps. Note that specific details may vary depending on the kit manufacturer.
1. Reagent Preparation:
- Prepare all reagents, including wash buffer, standards, and samples, according to the kit's instructions.
- Allow all reagents to reach room temperature before use.
2. Assay Procedure:
- Add a specific volume of the standard or sample to the appropriate wells of the antibody-coated microplate.
- Immediately add the enzyme-conjugated 14,15-dehydro LTB4 to each well (except for the blank).
- Incubate the plate for the recommended time and temperature to allow for competitive binding.
- Wash the plate multiple times with the wash buffer to remove unbound reagents.
- Add the substrate solution to each well and incubate in the dark to allow for color development.
- Stop the reaction by adding the stop solution.
- Read the absorbance of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.
Data Presentation
Table 1: Troubleshooting Guide for Low Signal in 14,15-dehydro LTB4 ELISA
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Reagents added in the wrong order or incorrectly prepared. | Review the protocol carefully and repeat the assay. |
| Antibody concentration is too low. | Increase the antibody concentration or the incubation time. | |
| The standard has degraded. | Use a new vial of standard and prepare fresh dilutions. | |
| Incubation times are too short. | Increase the incubation times for antibodies and/or substrate.[2] | |
| Reagents were not at room temperature. | Ensure all reagents are brought to room temperature before use. | |
| Poor Standard Curve | Improper dilution of standards. | Check calculations and use calibrated pipettes for accurate dilutions.[1] |
| Standard was improperly reconstituted. | Briefly spin the vial before opening and ensure complete dissolution.[1] | |
| Incorrect curve fitting. | Use a 4- or 5-parameter logistic curve fit.[1] | |
| High Background | Insufficient washing. | Increase the number of washes or the soaking time during washes. |
| Contaminated reagents or buffers. | Prepare fresh reagents and buffers. |
Visualizations
Caption: Troubleshooting workflow for low signal in a 14,15-dehydro LTB4 ELISA.
Caption: General workflow for a competitive ELISA of 14,15-dehydro LTB4.
References
minimizing non-specific binding in 14,15-dehydro LTB4 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in 14,15-dehydro Leukotriene B4 (14,15-dehydro LTB4) assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in 14,15-dehydro LTB4 assays?
Non-specific binding (NSB) refers to the attachment of assay components, such as antibodies or the analyte itself, to the surfaces of the microplate wells through low-affinity interactions, rather than the specific, high-affinity binding between the antibody and 14,15-dehydro LTB4. This can lead to a high background signal, which reduces the assay's sensitivity, accuracy, and reproducibility.[1][2]
Q2: What are the common causes of high non-specific binding in a competitive ELISA for 14,15-dehydro LTB4?
Common causes include:
-
Insufficient Blocking: The blocking buffer may not have adequately covered all non-specific binding sites on the microplate.[1]
-
Inadequate Washing: Failure to remove all unbound reagents during wash steps can result in a high background signal.[1]
-
Incorrect Reagent Concentration: Using too high a concentration of the detection antibody or enzyme conjugate can lead to increased non-specific binding.[1]
-
Sample Matrix Effects: Components in the sample (e.g., proteins, lipids) can interfere with the assay and cause non-specific binding.
-
Improper Incubation Times or Temperatures: Deviations from the recommended protocol can affect binding characteristics.
Q3: What type of blocking buffer is recommended for a 14,15-dehydro LTB4 assay?
The choice of blocking buffer is critical. Commonly used blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk, typically at a concentration of 1-5% in a buffer like phosphate-buffered saline (PBS) or Tris-buffered saline (TBS).[3] For lipid-based assays, it is sometimes beneficial to include a non-ionic detergent like Tween-20 (at a low concentration, e.g., 0.05%) in the blocking and wash buffers to reduce hydrophobic interactions.[1]
Q4: Can the sample itself contribute to non-specific binding?
Yes, complex biological samples can contain components that interfere with the assay. It is important to properly prepare your samples, which may include dilution, extraction, or purification steps to remove interfering substances.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Insufficient blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3-5% BSA).Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).[1] |
| Inadequate washing | Increase the number of wash cycles (e.g., from 3 to 5).Increase the soaking time for each wash.Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer.[1] | |
| Detection reagent concentration too high | Titrate the detection antibody and enzyme conjugate to determine the optimal concentration that provides a good signal-to-noise ratio.[1] | |
| Poor Standard Curve | Improper standard dilution | Ensure standards are freshly prepared and serially diluted accurately. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. | |
| Low Signal | Insufficient incubation time | Ensure all incubation steps are carried out for the recommended duration. |
| Reagents not at room temperature | Allow all reagents to come to room temperature before use.[2] |
Quantitative Data
Table 1: Binding Affinities of 14,15-dehydro LTB4
| Receptor | Binding Affinity (Ki) |
| BLT1 | 27 nM |
| BLT2 | 473 nM |
Data sourced from product information for this compound.
Experimental Protocols
Protocol 1: General Competitive ELISA for 14,15-dehydro LTB4
This protocol provides a general framework. Optimal conditions should be determined for your specific assay.
-
Coating:
-
Coat microtiter plate wells with a capture antibody specific for 14,15-dehydro LTB4 (or an anti-species IgG, depending on the assay format) diluted in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).[3]
-
-
Blocking:
-
Competition:
-
Prepare standards and samples.
-
In separate tubes, pre-incubate the standards/samples with a known amount of enzyme-conjugated 14,15-dehydro LTB4 for 1 hour at 37°C.[3]
-
Add 100 µL of the pre-incubated mixture to the corresponding wells.
-
Incubate for 90 minutes at 37°C.
-
Wash the plate three times with wash buffer.[3]
-
-
Detection:
-
Reading:
-
Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
Visualizations
References
proper handling and reconstitution of lyophilized 14,15-dehydro LTB4
Welcome to the technical support center for the proper handling and reconstitution of lyophilized 14,15-dehydro LTB4. This resource is designed for researchers, scientists, and drug development professionals, providing detailed guidance in a question-and-answer format to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized 14,15-dehydro LTB4 upon arrival?
A1: Upon receipt, the lyophilized 14,15-dehydro LTB4 should be stored at -80°C.[1][2] This ensures the long-term stability and integrity of the compound for at least one year.[1]
Q2: What is the recommended procedure for reconstituting the lyophilized powder?
A2: To reconstitute, it is recommended to first allow the vial to equilibrate to room temperature before opening. Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Reconstitute the compound in an organic solvent such as ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).[1] For cell-based assays, it is common to prepare a concentrated stock solution in an organic solvent and then make further dilutions in an aqueous buffer or cell culture medium.
Q3: What solvents are compatible with 14,15-dehydro LTB4?
A3: 14,15-dehydro LTB4 is soluble in several organic solvents. The miscibility is provided in the table below. It is also soluble in PBS (pH 7.2) at a concentration greater than 1 mg/ml.[1]
| Solvent | Miscibility |
| Ethanol | Miscible[1] |
| DMF | Miscible[1] |
| DMSO | Miscible[1] |
| PBS (pH 7.2) | >1 mg/ml[1] |
Q4: How should I store the reconstituted solution?
A4: After reconstitution in an organic solvent like ethanol, it is recommended to store the stock solution at -80°C. For short-term storage, a stock solution of LTB4 in 50:50 acetonitrile:water has been shown to be stable at 4°C for at least 198 days.[3] While specific data for 14,15-dehydro LTB4 is not available, a similar stability profile can be expected. Avoid repeated freeze-thaw cycles. It is best practice to aliquot the stock solution into smaller, single-use volumes.
Q5: What is the mechanism of action of 14,15-dehydro LTB4?
A5: 14,15-dehydro LTB4 is a competitive antagonist of the leukotriene B4 (LTB4) receptors, BLT1 and BLT2.[4] It exhibits a higher binding affinity for the BLT1 receptor.[1][4] By binding to these receptors, it blocks the pro-inflammatory signaling pathways normally activated by LTB4.
| Receptor | Binding Affinity (Ki) |
| BLT1 | 27 nM[1][4] |
| BLT2 | 473 nM[1][4] |
Experimental Protocols & Workflows
General Experimental Workflow for Using 14,15-dehydro LTB4
This workflow outlines the typical steps for using 14,15-dehydro LTB4 in a cell-based assay to assess its antagonistic activity.
Protocol: LTB4-Induced Calcium Mobilization Assay
This protocol describes how to measure the antagonistic effect of 14,15-dehydro LTB4 on LTB4-induced intracellular calcium mobilization in a cell line expressing the BLT1 receptor.
-
Cell Preparation:
-
Plate cells expressing the human BLT1 receptor (e.g., CHO-K1 or HL-60 cells) in a 96-well black, clear-bottom plate at an appropriate density.
-
Allow cells to adhere and grow overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 30-60 minutes) at 37°C.
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of 14,15-dehydro LTB4 in assay buffer.
-
Wash the cells to remove excess dye.
-
Add the 14,15-dehydro LTB4 dilutions to the respective wells and incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of LTB4 (agonist) at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Record a baseline fluorescence reading for a few seconds.
-
Inject the LTB4 solution into the wells and continue to record the fluorescence signal over time (typically 1-2 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
Plot the response against the concentration of 14,15-dehydro LTB4.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Signaling Pathway
14,15-dehydro LTB4 acts as an antagonist to the LTB4 receptor 1 (BLT1), a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical LTB4 signaling pathway and how 14,15-dehydro LTB4 inhibits it.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound does not dissolve | Incomplete equilibration to room temperature before adding solvent. | Ensure the vial is at room temperature before opening to prevent moisture condensation. |
| Use of an inappropriate solvent. | Reconstitute in ethanol, DMF, or DMSO as recommended. Vortex gently to aid dissolution. | |
| Inconsistent or no biological activity | Improper storage of lyophilized or reconstituted compound. | Always store at -80°C. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Degradation in aqueous solution. | Prepare fresh dilutions in aqueous buffer or media immediately before each experiment. | |
| Incorrect concentration of agonist (LTB4) in the assay. | Perform a dose-response curve for LTB4 to determine the optimal concentration (e.g., EC50 or EC80) for your specific assay conditions. | |
| High background signal in assay | Non-specific binding of the compound. | Include appropriate vehicle controls in your experimental design. Ensure proper washing steps are performed. |
| Cell health issues. | Ensure cells are healthy and not overgrown before starting the experiment. | |
| Low signal-to-noise ratio | Suboptimal assay conditions. | Optimize incubation times, cell density, and reagent concentrations. |
| Insufficient receptor expression. | Confirm the expression of BLT1/BLT2 in your cell model. |
References
addressing solubility issues of 14,15-dehydro LTB4 in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 14,15-dehydro Leukotriene B4 (14,15-dehydro LTB4) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 14,15-dehydro LTB4 in aqueous buffers?
A1: 14,15-dehydro LTB4 is reported to have a solubility of greater than 1 mg/mL in PBS (pH 7.2).[1] However, its solubility can be influenced by the specific buffer composition, pH, and temperature. As a lipophilic molecule, achieving high concentrations in purely aqueous solutions can be challenging.
Q2: What are the recommended solvents for preparing a stock solution of 14,15-dehydro LTB4?
A2: For creating a concentrated stock solution, organic solvents are recommended. 14,15-dehydro LTB4 is miscible in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol.[1] It is typically supplied as a solution in ethanol.[1]
Q3: How should I store 14,15-dehydro LTB4 and its solutions?
A3: The compound in its powdered form should be stored at -20°C for up to two years.[2] If supplied in an organic solvent like ethanol, it should be stored at -80°C for at least one year.[1][3] DMSO solutions are stable for up to 6 months at -80°C, but for only two weeks at 4°C.[2] It is crucial to minimize freeze-thaw cycles.
Q4: Can I sonicate 14,15-dehydro LTB4 to improve its solubility in an aqueous buffer?
A4: Yes, gentle sonication can be used to aid in the dispersion and dissolution of 14,15-dehydro LTB4 in aqueous buffers. However, it is important to use a bath sonicator and keep the sample on ice to prevent degradation from localized heating.
Troubleshooting Guide
Problem: I observed precipitation when diluting my organic stock solution of 14,15-dehydro LTB4 into my aqueous experimental buffer.
This is a common issue when working with lipophilic compounds. The organic solvent from the stock solution may not be sufficient to maintain solubility at the desired final concentration in the aqueous buffer.
Solution Workflow
Caption: Troubleshooting workflow for addressing 14,15-dehydro LTB4 precipitation.
Detailed Solutions
-
Method A: Increase Final Organic Solvent Concentration
-
Rationale: Many lipophilic compounds require a certain percentage of an organic co-solvent to remain in solution.
-
Action: Prepare your aqueous working solution with a slightly higher percentage of the organic solvent used for your stock solution (e.g., 0.5-1% DMSO or ethanol). Always verify the tolerance of your experimental system (e.g., cells) to the final solvent concentration.
-
-
Method B: Utilize a Carrier Protein
-
Rationale: Bovine Serum Albumin (BSA) can act as a carrier protein, binding to lipophilic molecules and aiding their solubility in aqueous solutions.
-
Action: Prepare your aqueous buffer containing fatty acid-free BSA (typically 0.1-1%). When diluting your 14,15-dehydro LTB4 stock, add it to the BSA-containing buffer with gentle vortexing.
-
-
Method C: pH Adjustment
-
Rationale: 14,15-dehydro LTB4 is an acidic molecule due to its carboxylic acid group.[4] Its solubility in aqueous solutions is pH-dependent, increasing at higher pH values as the carboxylic acid is deprotonated.
-
Action: If your experimental conditions permit, try increasing the pH of your aqueous buffer slightly (e.g., from 7.2 to 7.4 or higher) to improve solubility.
-
Data Presentation
Table 1: Solubility of 14,15-Dehydro LTB4 in Various Solvents
| Solvent | Solubility | Reference |
| PBS (pH 7.2) | > 1 mg/mL | [1] |
| DMF | Miscible | [1] |
| DMSO | Miscible | [1] |
| Ethanol | Miscible | [1] |
Table 2: Comparison of Solubilization Strategies
| Strategy | Principle | Advantages | Considerations |
| Organic Co-solvent | Reduces the polarity of the aqueous solution. | Simple to implement; effective for many compounds. | The solvent may affect the biological system being studied. |
| Carrier Protein (BSA) | Binds to the lipophilic molecule, shielding it from the aqueous environment. | Biocompatible; can mimic in vivo conditions. | BSA may interfere with some assays or receptor binding studies. |
| pH Adjustment | Increases the ionization of the acidic molecule, enhancing its interaction with water. | Effective for ionizable compounds; avoids organic solvents. | The altered pH must be compatible with the experimental setup. |
Experimental Protocols
Protocol 1: Preparation of a 100 µM Aqueous Working Solution from a 10 mM Ethanol Stock
This protocol provides a step-by-step method for diluting a high-concentration organic stock of 14,15-dehydro LTB4 into an aqueous buffer for use in cell-based assays.
References
Validation & Comparative
A Comparative Guide to the Receptor Binding Kinetics of 14,15-Dehydro LTB4 and LTB4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding kinetics of 14,15-dehydro Leukotriene B4 (14,15-dehydro LTB4) and its parent molecule, Leukotriene B4 (LTB4). The information presented is supported by experimental data to assist researchers and professionals in the fields of inflammation, immunology, and drug development in understanding the distinct pharmacological profiles of these two lipid mediators.
Introduction to LTB4 and its Analogue
Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator derived from arachidonic acid. It plays a crucial role in orchestrating inflammatory responses, primarily by activating and recruiting leukocytes.[1] LTB4 exerts its effects through two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[2][3] BLT1 is predominantly expressed on leukocytes, such as neutrophils and eosinophils, while BLT2 has a more ubiquitous tissue distribution.[1]
14,15-dehydro LTB4 is a synthetic analogue of LTB4 characterized by a triple bond in its carbon chain. This structural modification significantly alters its interaction with the LTB4 receptors, positioning it as a receptor antagonist.[4][5] Understanding the differences in binding kinetics between the endogenous agonist (LTB4) and this antagonist is critical for the development of novel therapeutics targeting LTB4-mediated inflammation.
Quantitative Comparison of Receptor Binding Affinity
The binding affinities of LTB4 and 14,15-dehydro LTB4 for the BLT1 and BLT2 receptors have been determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Ligand | Receptor | Binding Affinity (Ki) | Reference |
| LTB4 | BLT1 | ~0.154 - 1.5 nM | [6] |
| BLT2 | ~20 nM | ||
| 14,15-dehydro LTB4 | BLT1 | 27 nM | [4][5] |
| BLT2 | 473 nM | [4][5] |
Key Observations:
-
LTB4 exhibits a significantly higher affinity for the BLT1 receptor compared to the BLT2 receptor, consistent with BLT1 being the high-affinity receptor.
-
14,15-dehydro LTB4 also demonstrates a preference for the BLT1 receptor over the BLT2 receptor, albeit with a lower affinity for both receptors compared to LTB4.
-
The binding affinity of 14,15-dehydro LTB4 for BLT1 is approximately 18-175 times lower than that of LTB4, highlighting its nature as a competitive antagonist.
Experimental Protocols
A comprehensive understanding of the binding kinetics is underpinned by robust experimental design. Below is a detailed protocol for a competitive radioligand binding assay, a standard method used to determine the binding affinities of unlabelled ligands like 14,15-dehydro LTB4.
Competitive Radioligand Binding Assay Protocol
This protocol is designed to determine the inhibition constant (Ki) of a test compound (e.g., 14,15-dehydro LTB4) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-LTB4) from the BLT1 or BLT2 receptor.
1. Membrane Preparation:
-
Cell Culture: Culture cells stably overexpressing the human BLT1 or BLT2 receptor (e.g., CHO or HEK293 cells).
-
Cell Lysis: Harvest the cells and resuspend them in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA with protease inhibitors).[7]
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a similar instrument on ice.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[8]
-
Membrane Pelleting: Centrifuge the resulting supernatant at a high speed (e.g., 20,000 - 43,000 x g) to pellet the cell membranes.[7][8]
-
Washing and Storage: Wash the membrane pellet with fresh buffer and resuspend it in a storage buffer containing a cryoprotectant (e.g., 10% sucrose).[7][8] Determine the protein concentration using a suitable assay (e.g., BCA assay). Store the membrane aliquots at -80°C.[7]
2. Binding Assay:
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[8]
-
Reaction Setup: In a 96-well plate, combine the following in a final volume of 250 µL:[8]
-
150 µL of the prepared cell membranes (containing a predetermined amount of protein, e.g., 3-20 µg).[8]
-
50 µL of the unlabeled test compound (14,15-dehydro LTB4) at various concentrations. For determining non-specific binding, use a high concentration of unlabeled LTB4. For total binding, use assay buffer.
-
50 µL of the radiolabeled ligand (e.g., [³H]-LTB4) at a fixed concentration (typically at or below its Kd).[8]
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[8]
3. Separation of Bound and Free Ligand:
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[8] A 96-well harvester is typically used for this step.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]
4. Detection and Data Analysis:
-
Scintillation Counting: Dry the filters, add a scintillation cocktail, and measure the radioactivity retained on each filter using a scintillation counter.[8]
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the unlabeled competitor.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Signaling Pathways and Functional Implications
The binding of LTB4 to its receptors initiates a cascade of intracellular signaling events. As an antagonist, 14,15-dehydro LTB4 is expected to competitively inhibit these LTB4-induced pathways.
LTB4 Signaling Pathway
Upon binding of LTB4, both BLT1 and BLT2 receptors, being GPCRs, couple to heterotrimeric G proteins, primarily of the Gi/o and Gq families.[5] This activation leads to:
-
Gq Pathway: Activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4]
-
Gi/o Pathway: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The βγ subunits of the Gi protein can also activate other downstream effectors, including phosphoinositide 3-kinase (PI3K).
-
Downstream Effects: These initial signals culminate in the activation of various downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK, p38) and the transcription factor nuclear factor-kappa B (NF-κB).[1] These pathways ultimately drive the pro-inflammatory and chemotactic responses characteristic of LTB4, such as cell migration, degranulation, and the production of inflammatory cytokines.
Caption: LTB4 signaling pathway initiated by receptor binding.
Functional Antagonism by 14,15-Dehydro LTB4
As a competitive antagonist, 14,15-dehydro LTB4 binds to the BLT receptors but does not elicit a downstream signaling cascade. Instead, it occupies the binding site and prevents the binding of the endogenous agonist, LTB4. This competitive inhibition effectively blocks LTB4-induced cellular responses. For instance, 14,15-dehydro LTB4 has been shown to inhibit the LTB4-induced release of lysozymes from rat polymorphonuclear leukocytes with an IC50 value of 1 µM.
Caption: Competitive antagonism of the LTB4 receptor by 14,15-dehydro LTB4.
Conclusion
The available data clearly distinguish 14,15-dehydro LTB4 as a competitive antagonist of the LTB4 receptors, with a preferential, albeit lower, affinity for BLT1 over BLT2 compared to the endogenous agonist LTB4. This profile makes 14,15-dehydro LTB4 and similar analogues valuable tools for studying the physiological and pathological roles of LTB4 signaling. Furthermore, the development of more potent and selective BLT1 and/or BLT2 antagonists based on the structure of such compounds holds significant therapeutic potential for a range of inflammatory diseases. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers engaged in this area of study.
References
- 1. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. A G-protein-coupled receptor for leukotriene B4 that mediates chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibitory Effects of 14,15-Dehydro LTB4 and Other BLT1 Antagonists
Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in orchestrating inflammatory responses, primarily through its high-affinity G protein-coupled receptor, BLT1. The activation of BLT1 on the surface of immune cells, particularly neutrophils, triggers a cascade of pro-inflammatory events, including calcium mobilization, chemotaxis, and degranulation. Consequently, the development of BLT1 antagonists is a key area of research for novel anti-inflammatory therapeutics. This guide provides an objective comparison of the inhibitory effects of 14,15-dehydro LTB4 and other well-characterized BLT1 antagonists, supported by experimental data and detailed methodologies.
Comparative Analysis of BLT1 Antagonist Potency
The inhibitory efficacy of BLT1 antagonists is typically quantified through receptor binding affinity (Ki) and functional assays that measure the inhibition of downstream signaling events (IC50). The following table summarizes the available quantitative data for 14,15-dehydro LTB4 and other prominent BLT1 antagonists. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Receptor Binding Affinity (Ki) for BLT1 | Functional Inhibition (IC50) |
| 14,15-dehydro LTB4 | 27 nM | Lysozyme Release: 1 µM |
| U-75302 | Not explicitly found as a direct Ki value | Calcium Mobilization: ~1 µM (Pre-incubation concentration that inhibits LTB4-induced calcium rise) |
| CP-105,696 | IC50 for [3H]LTB4 binding: 8.42 nM | Chemotaxis: 5.0 nMCalcium Mobilization (in monocytes): 940 nM |
| BIIL 260 (Active metabolite of BIIL 284) | 1.7 nM (on isolated human neutrophil cell membranes) | Calcium Mobilization: 0.82 nMChemotaxis: 0.65 nM |
| BIIL 315 (Glucuronidated metabolite of BIIL 260) | 1.9 nM (on isolated human neutrophil cell membranes) | Calcium Mobilization: 0.75 nM |
LTB4-BLT1 Signaling Pathway and Antagonist Action
The binding of LTB4 to BLT1 initiates a signaling cascade that is central to the pro-inflammatory functions of neutrophils. BLT1 antagonists physically block this initial interaction, thereby preventing the downstream cellular responses.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the inhibitory effects of BLT1 antagonists.
BLT1 Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a compound for the BLT1 receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Human neutrophils are isolated from peripheral blood. The cells are then lysed, and the cell membranes containing the BLT1 receptors are isolated by centrifugation.
-
Assay Setup: The membrane preparation is incubated in a buffer solution containing a constant concentration of a radiolabeled BLT1 ligand (e.g., [³H]LTB4).
-
Competitive Binding: Increasing concentrations of the unlabeled antagonist (e.g., 14,15-dehydro LTB4) are added to the incubation mixture. A control group with no unlabeled antagonist is included to determine total binding, and another group with a high concentration of an unlabeled ligand is used to determine non-specific binding.
-
Incubation and Separation: The mixture is incubated to allow the binding to reach equilibrium. The bound radioligand is then separated from the free radioligand, typically by rapid vacuum filtration through a glass fiber filter that traps the cell membranes.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the antagonist that inhibits 50% of the specific binding (IC50) is determined by non-linear regression. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the LTB4-induced increase in intracellular calcium concentration, a key downstream signaling event.
Methodology:
-
Cell Preparation: Isolated human neutrophils are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, which can enter the cells and is cleaved by intracellular esterases to its active, fluorescent form.
-
Antagonist Incubation: The dye-loaded cells are pre-incubated with varying concentrations of the BLT1 antagonist.
-
Stimulation: The cells are then stimulated with a fixed concentration of LTB4, which in the absence of an antagonist, would bind to BLT1 and trigger the release of calcium from intracellular stores.
-
Measurement: The change in intracellular calcium concentration is measured in real-time by monitoring the fluorescence of the calcium-sensitive dye using a fluorometer or a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the antagonist is determined by comparing the calcium response in the presence of the antagonist to the response with LTB4 alone. The IC50 value is calculated as the concentration of the antagonist that causes a 50% reduction in the LTB4-induced calcium signal.
Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the directed migration of neutrophils towards a chemoattractant, a hallmark function mediated by LTB4.
Methodology:
-
Assay Setup: A chemotaxis chamber, such as a Boyden chamber or a Transwell plate, is used. This consists of an upper and a lower compartment separated by a microporous membrane.
-
Cell and Antagonist Addition: Isolated human neutrophils, pre-incubated with or without various concentrations of the BLT1 antagonist, are placed in the upper chamber.
-
Chemoattractant Gradient: A solution containing LTB4 as the chemoattractant is placed in the lower chamber, creating a chemical gradient across the membrane.
-
Incubation: The chamber is incubated for a period of time to allow the neutrophils to migrate through the pores in the membrane towards the LTB4.
-
Quantification of Migration: After incubation, the non-migrated cells on the top of the membrane are removed. The cells that have migrated to the lower side of the membrane are fixed, stained, and counted under a microscope or quantified using a plate reader after cell lysis and detection of a cellular enzyme.
-
Data Analysis: The number of migrated cells in the presence of the antagonist is compared to the number of cells that migrated in response to LTB4 alone. The IC50 value is the concentration of the antagonist that inhibits cell migration by 50%.
Neutrophil Degranulation Assay (Lysozyme Release)
This assay measures the ability of an antagonist to block the LTB4-induced release of granular contents from neutrophils, a key effector function in inflammation.
Methodology:
-
Neutrophil Preparation: Isolated human neutrophils are resuspended in a suitable buffer. To enhance the degranulation response, cells are often pre-treated with cytochalasin B.
-
Antagonist Incubation: The neutrophils are pre-incubated with various concentrations of the BLT1 antagonist.
-
Stimulation: The cells are then stimulated with LTB4 to induce degranulation.
-
Supernatant Collection: After a short incubation period, the cells are pelleted by centrifugation, and the supernatant, containing the released granular enzymes, is collected.
-
Enzyme Activity Measurement: The activity of a specific granule enzyme, such as lysozyme, is measured in the supernatant. For lysozyme, this is often done by measuring the rate of lysis of a bacterial cell wall suspension (e.g., Micrococcus lysodeikticus), which is observed as a decrease in absorbance.
-
Data Analysis: The amount of enzyme released in the presence of the antagonist is compared to the release induced by LTB4 alone. The IC50 value is the concentration of the antagonist that inhibits enzyme release by 50%.
validation of 14,15-dehydro LTB4 as a selective BLT1 antagonist
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of inflammatory and immunological research, the leukotriene B4 (LTB4) receptor 1 (BLT1) has emerged as a critical therapeutic target. LTB4, a potent lipid mediator, exerts its pro-inflammatory effects primarily through this high-affinity G protein-coupled receptor. The quest for selective BLT1 antagonists is paramount for developing novel therapies for a range of conditions, including asthma, arthritis, and atherosclerosis. This guide provides a comprehensive validation of 14,15-dehydro LTB4 as a selective BLT1 antagonist, comparing its performance with other known antagonists through experimental data and detailed protocols.
Performance Comparison of BLT1 Antagonists
The selectivity and potency of a BLT1 antagonist are crucial determinants of its therapeutic potential. The following table summarizes the binding affinities (Ki) and functional inhibitory concentrations (IC50) of 14,15-dehydro LTB4 and other well-characterized BLT1 antagonists. This quantitative data allows for a direct comparison of their efficacy at the molecular and cellular levels.
| Compound | BLT1 Ki (nM) | BLT2 Ki (nM) | IC50 (nM) | Assay for IC50 |
| 14,15-dehydro LTB4 | 27 [1][2] | 473 [1][2] | 1000[1][2] | LTB4-induced lysozyme (B549824) release from rat polymorphonuclear leukocytes |
| U-75302 | 159[1][3] | >10,000 | - | - |
| BIIL 284 (prodrug) | 230[4] | - | - | - |
| BIIL 315 (active metabolite) | 1.9[4] | - | 0.75[4][5] | LTB4-induced intracellular Ca2+ release in human neutrophils |
| CP-105696 | 17.7 (murine)[6] | - | 8.42 (binding)[7][8] | [3H]LTB4 binding to human neutrophils |
| 5.0[8] | LTB4-mediated human neutrophil chemotaxis | |||
| ONO-4057 | 3.7[9] | - | 700[9][10][11] | LTB4-induced rise in cytosolic free calcium in human neutrophils |
Key Observations:
-
Selectivity: 14,15-dehydro LTB4 demonstrates a clear selectivity for BLT1, with a Ki value approximately 17.5-fold lower than for BLT2[1][2]. This is a desirable characteristic to minimize off-target effects.
-
Potency: While other antagonists like BIIL 315 and ONO-4057 exhibit higher binding affinities (lower Ki values), 14,15-dehydro LTB4 still demonstrates potent antagonism in the nanomolar range for BLT1 binding[1][2].
-
Functional Inhibition: The IC50 value of 1 µM for inhibiting LTB4-induced lysozyme release indicates that 14,15-dehydro LTB4 effectively blocks a downstream functional response mediated by BLT1 activation[1][2].
BLT1 Signaling Pathways and Antagonist Intervention
Understanding the signaling cascades initiated by LTB4 binding to BLT1 is crucial for evaluating the mechanism of action of its antagonists. Upon activation, BLT1, primarily coupled to Gi and Gq proteins, triggers a series of downstream events culminating in various cellular responses, including chemotaxis, degranulation, and cytokine production.
Caption: BLT1 signaling cascade and point of antagonist intervention.
Experimental Protocols for BLT1 Antagonist Validation
The validation of a selective BLT1 antagonist like 14,15-dehydro LTB4 relies on a series of well-defined in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Radioligand Binding Assay
This assay directly measures the ability of a compound to displace a radiolabeled ligand from the BLT1 receptor, allowing for the determination of its binding affinity (Ki).
Materials:
-
Membrane preparations from cells expressing human BLT1.
-
[3H]-LTB4 (radioligand).
-
Test compounds (e.g., 14,15-dehydro LTB4).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
In a microplate, combine the cell membrane preparation, [3H]-LTB4 at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled LTB4.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the LTB4-induced increase in intracellular calcium, a key downstream event in BLT1 signaling[12][13][14].
Materials:
-
Cells expressing human BLT1 (e.g., CHO-K1 or HL-60 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
LTB4.
-
Test compounds.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Plate the cells in a black-walled, clear-bottom microplate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the test compound to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Measure the baseline fluorescence using the plate reader.
-
Inject a solution of LTB4 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Immediately and continuously measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the LTB4-induced calcium response against the log concentration of the test compound to determine the IC50 value.
Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant, a primary physiological function of BLT1 activation[15].
Materials:
-
Leukocytes (e.g., human neutrophils or differentiated HL-60 cells).
-
Chemotaxis chamber (e.g., Boyden chamber or multi-well plate with a porous membrane).
-
LTB4 (chemoattractant).
-
Test compounds.
-
Assay medium (e.g., RPMI with 0.1% BSA).
-
Cell staining dye (e.g., Calcein AM).
-
Fluorescence plate reader or microscope for cell counting.
Procedure:
-
Pre-treat the cells with varying concentrations of the test compound for a specified time.
-
Place the chemoattractant (LTB4) in the lower wells of the chemotaxis chamber.
-
Place the porous membrane over the lower wells.
-
Add the pre-treated cell suspension to the upper wells (on top of the membrane).
-
Incubate the chamber at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 1-2 hours).
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Quantify the number of cells that have migrated to the lower side of the membrane. This can be done by staining the migrated cells with a fluorescent dye and measuring the fluorescence, or by detaching the cells and counting them using a microscope or flow cytometer.
-
Plot the percentage of inhibition of chemotaxis against the log concentration of the test compound to determine the IC50 value.
Experimental Workflow for BLT1 Antagonist Validation
The validation of a potential BLT1 antagonist follows a logical progression from initial screening to in-depth characterization.
Caption: A typical workflow for the validation of BLT1 antagonists.
References
- 1. U-75302 - Cayman Chemical [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the pharmacological profile of the potent LTB4 antagonist CP-105,696 on murine LTB4 receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ONO4057 - Immunomart [immunomart.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selectscience.net [selectscience.net]
- 15. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Specificity of 14,15-Dehydro LTB4: A Comparative Analysis of Cross-Reactivity with Other Lipid Mediators
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of lipid mediators is paramount for accurate experimental results and the development of targeted therapeutics. This guide provides a detailed comparison of 14,15-dehydro Leukotriene B4 (14,15-dehydro LTB4) with other key lipid mediators, focusing on its interaction with Leukotriene B4 (LTB4) receptors and its performance in immunoassays.
This report synthesizes available data to offer a clear perspective on the selectivity of 14,15-dehydro LTB4, presenting quantitative data in accessible tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrams.
Executive Summary
14,15-dehydro LTB4 is a recognized antagonist of the LTB4 receptors, BLT1 and BLT2. This guide presents a comparative analysis of its binding affinity to these receptors relative to the endogenous agonist, LTB4. Furthermore, we delve into the cross-reactivity profile of 14,15-dehydro LTB4 in the context of LTB4-specific immunoassays, a critical consideration for researchers quantifying these molecules in biological samples. While specific cross-reactivity data for 14,15-dehydro LTB4 in commercial LTB4 ELISA kits is not extensively documented in publicly available datasheets, its structural modification at the 14,15 position suggests a low potential for cross-reactivity.
Receptor Binding Affinity: A Tale of Two Receptors
LTB4 exerts its potent pro-inflammatory effects through two G protein-coupled receptors: the high-affinity BLT1 and the low-affinity BLT2.[1][2][3] 14,15-dehydro LTB4 acts as an antagonist at these receptors, exhibiting a clear preference for BLT1. The binding affinities of both LTB4 and 14,15-dehydro LTB4 are summarized in the table below.
| Compound | Receptor | Binding Affinity (K_i / K_d, nM) | Reference |
| Leukotriene B4 (LTB4) | BLT1 | ~0.63 - 1.1 | [4][5] |
| BLT2 | ~23 - 63 | [4][5] | |
| 14,15-dehydro LTB4 | BLT1 | 27 | [6][7] |
| BLT2 | 473 | [6][7] | |
| Table 1: Comparative binding affinities of LTB4 and 14,15-dehydro LTB4 for BLT1 and BLT2 receptors. K_i (inhibitor constant) and K_d (dissociation constant) are measures of binding affinity; a lower value indicates a higher affinity. |
These data clearly indicate that while LTB4 is a high-affinity agonist for both receptors, 14,15-dehydro LTB4 is a significantly less potent binder and functions as an antagonist. Its affinity for BLT1 is approximately 25- to 43-fold lower than that of LTB4, and its affinity for BLT2 is roughly 7.5- to 20-fold lower.
Functional Antagonism: Inhibiting LTB4-Induced Cellular Responses
The antagonistic nature of 14,15-dehydro LTB4 is further demonstrated by its ability to inhibit cellular responses triggered by LTB4. A key function of LTB4 is to induce the release of lysosomal enzymes from neutrophils, a critical step in the inflammatory cascade.
| Compound | Assay | IC_50 | Reference |
| 14,15-dehydro LTB4 | Inhibition of LTB4-induced lysozyme (B549824) release from rat polymorphonuclear leukocytes | 1 µM | [6][7] |
| Table 2: Functional inhibitory activity of 14,15-dehydro LTB4. |
This finding corroborates the receptor binding data, showing that 14,15-dehydro LTB4 can effectively block the biological actions of LTB4.
Immunoassay Cross-Reactivity: A Critical Consideration
Many commercially available LTB4 ELISA kits state that there is no significant cross-reactivity with LTB4 analogues, though they do not always provide an exhaustive list of the analogues tested.[9] Researchers should, therefore, exercise caution and, if precise quantification in the presence of 14,15-dehydro LTB4 is required, validate the specificity of their chosen immunoassay.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the LTB4 receptor signaling pathway and a typical experimental workflow for assessing cross-reactivity.
Caption: LTB4 Receptor Signaling Pathway
Caption: Workflow for Cross-Reactivity Assessment
Experimental Protocols
Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is a generalized procedure for determining the binding affinity of a test compound (e.g., 14,15-dehydro LTB4) to LTB4 receptors.
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing either human BLT1 or BLT2 receptors (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Binding Reaction:
-
In a microplate, combine the cell membrane preparation with a fixed concentration of a radiolabeled LTB4 ligand (e.g., [³H]LTB4).
-
Add increasing concentrations of the unlabeled competitor (either LTB4 for homologous competition or the test compound like 14,15-dehydro LTB4 for heterologous competition).
-
Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site or two-site binding model using non-linear regression analysis to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a typical competitive ELISA for the quantification of LTB4 and the assessment of cross-reactivity with other molecules.[9]
-
Preparation:
-
Prepare all reagents, including LTB4 standards, test compounds, and samples.
-
Bring all components to room temperature before use.
-
-
Assay Procedure:
-
Add 50 µL of the LTB4 standard or the test compound (at various concentrations) to the appropriate wells of a microplate pre-coated with an antibody specific for LTB4.
-
Immediately add 50 µL of an LTB4-enzyme conjugate (e.g., LTB4-HRP) to each well.
-
Cover the plate and incubate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C). During this incubation, the free LTB4 (or cross-reacting compound) in the sample and the LTB4-enzyme conjugate compete for binding to the immobilized antibody.
-
Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-5 times) with a wash buffer to remove any unbound reagents.
-
Add 100 µL of a substrate solution (e.g., TMB) to each well.
-
Incubate the plate for a specified time (e.g., 15-30 minutes) at room temperature or 37°C, allowing the enzyme on the bound conjugate to react with the substrate and produce a colorimetric signal.
-
Add 50 µL of a stop solution to each well to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of LTB4 in the sample.
-
Generate a standard curve by plotting the absorbance values of the LTB4 standards against their known concentrations.
-
Determine the concentration of the test compound that corresponds to the 50% inhibition point (IC50) from its dose-response curve.
-
Calculate the percent cross-reactivity using the formula: % Cross-reactivity = (IC50 of LTB4 / IC50 of test compound) x 100.
-
Conclusion
14,15-dehydro LTB4 is a valuable tool for studying the LTB4 signaling pathway due to its selective antagonism at BLT1 and BLT2 receptors. Its significantly lower binding affinity compared to LTB4 underscores its role as an inhibitor rather than a potent activator. For researchers utilizing immunoassays, the available data suggests that 14,15-dehydro LTB4 is unlikely to cause significant interference in LTB4-specific ELISA kits, though direct validation is always recommended for critical applications. This guide provides the necessary data and protocols to aid in the design and interpretation of experiments involving this important lipid mediator.
References
- 1. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. ELISA Kit for Leukotriene B4 (LTB4) | CEA562Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
A Researcher's Guide to Validating the Specificity of a 14,15-Dehydro Leukotriene B4 Antibody
For researchers, scientists, and professionals in drug development, the accurate detection of lipid mediators is paramount. 14,15-Dehydro Leukotriene B4 (14,15-dehydro LTB4) is a notable antagonist of the Leukotriene B4 (LTB4) receptor, playing a significant role in inflammatory pathways.[1][2] However, the structural similarity between 14,15-dehydro LTB4 and its more abundant counterpart, LTB4, presents a significant challenge for immunological detection. This guide provides a comprehensive framework for validating the specificity of a putative antibody targeting 14,15-dehydro LTB4, a critical step given the current lack of commercially available, validated antibodies for this specific analyte.
The validation process detailed here focuses on a comparative analysis with commercially available LTB4 antibodies, which serve as a benchmark. The primary technique for this validation is the competitive Enzyme-Linked Immunosorbent Assay (ELISA), a robust method for quantifying small molecules and assessing antibody cross-reactivity.
Comparative Overview: Putative 14,15-Dehydro LTB4 vs. Standard LTB4 Antibody
A direct comparison with an established alternative is crucial for validation. Below is a table outlining the ideal performance characteristics of a highly specific 14,15-dehydro LTB4 antibody versus a standard, commercially available LTB4 antibody.
| Feature | Putative anti-14,15-dehydro LTB4 Antibody | Representative LTB4 Antibody (Alternative) |
| Target Analyte | This compound | Leukotriene B4 (LTB4) |
| Anticipated Specificity | High specificity for 14,15-dehydro LTB4 with minimal cross-reactivity to LTB4 and other eicosanoids. | High specificity for LTB4, with published cross-reactivity data for related molecules. |
| Validation Method | Competitive ELISA | Pre-validated using competitive ELISA. |
| Reported Cross-Reactivity | To be determined experimentally. Ideally <1% with LTB4, LTC4, LTD4, and Arachidonic Acid. | Often shows some degree of cross-reactivity with LTB4 metabolites (e.g., 20-hydroxy LTB4) and other related molecules. |
| Primary Application | Specific quantification of 14,15-dehydro LTB4 in biological samples. | Quantification of LTB4 in various sample types, including plasma, cell culture supernatants, and urine. |
Experimental Validation: Protocols and Data
The cornerstone of validating a novel antibody against a small lipid mediator is the competitive ELISA. This assay will determine the antibody's sensitivity and, most importantly, its specificity.
Key Experiment: Competitive ELISA for Specificity Assessment
This experiment aims to quantify the antibody's binding affinity for 14,15-dehydro LTB4 and assess its cross-reactivity with structurally related lipids.
Experimental Protocol:
-
Plate Coating: Coat a 96-well microtiter plate with a conjugate of 14,15-dehydro LTB4 and a carrier protein (e.g., BSA) in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound conjugate.
-
Blocking: Block the remaining non-specific binding sites in each well with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competitive Reaction:
-
Prepare a standard curve of 14,15-dehydro LTB4 at various known concentrations.
-
Prepare a series of solutions of potential cross-reactants (e.g., LTB4, Leukotriene C4, Leukotriene D4, Arachidonic Acid) at high concentrations.
-
In separate tubes, pre-incubate the putative anti-14,15-dehydro LTB4 antibody with the standard dilutions, the cross-reactant solutions, or the experimental samples for 1-2 hours.
-
-
Incubation: Add the antibody-analyte mixtures to the coated and blocked wells of the microtiter plate. Incubate for 2 hours at room temperature to allow for competitive binding between the free analyte and the plate-bound conjugate.
-
Washing: Wash the plate thoroughly to remove unbound antibodies and analytes.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) that recognizes the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate to remove the unbound secondary antibody.
-
Substrate Addition: Add a suitable substrate for the enzyme (e.g., TMB for HRP). The enzyme will catalyze a color change.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the amount of 14,15-dehydro LTB4 in the sample.
Data Presentation: Cross-Reactivity Profile
The results from the competitive ELISA should be summarized to clearly present the antibody's specificity. The cross-reactivity is calculated as the ratio of the concentration of 14,15-dehydro LTB4 to the concentration of the cross-reactant required to achieve 50% inhibition of binding.
| Compound | Concentration for 50% Inhibition (IC50) | % Cross-Reactivity |
| 14,15-dehydro LTB4 | Hypothetical: 50 pg/mL | 100% |
| Leukotriene B4 (LTB4) | Hypothetical: 5,000 pg/mL | Hypothetical: 1.0% |
| Leukotriene C4 (LTC4) | Hypothetical: > 10,000 pg/mL | Hypothetical: <0.5% |
| Leukotriene D4 (LTD4) | Hypothetical: > 10,000 pg/mL | Hypothetical: <0.5% |
| 5-HETE | Hypothetical: > 10,000 pg/mL | Hypothetical: <0.5% |
| Arachidonic Acid | Hypothetical: > 50,000 pg/mL | Hypothetical: <0.1% |
Visualizing the Context and Workflow
Diagrams are essential for understanding the biological pathways and experimental procedures.
Leukotriene Synthesis Pathway
This diagram illustrates the metabolic pathway leading to the formation of 14,15-dehydro LTB4 and related leukotrienes from arachidonic acid. This context is vital for selecting relevant molecules for cross-reactivity testing.
Caption: The leukotriene synthesis pathway.
Competitive ELISA Workflow
This diagram outlines the key steps in the competitive ELISA used to determine the specificity of the 14,15-dehydro LTB4 antibody.
Caption: Workflow for the competitive ELISA.
References
Assessing the Off-Target Effects of 14,15-Dehydro Leukotriene B4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 14,15-dehydro Leukotriene B4 (14,15-dhLTB4) and its primary counterpart, Leukotriene B4 (LTB4). The focus is on the off-target effects of 14,15-dhLTB4, presenting supporting experimental data to offer a clear perspective on its biological activity and potential therapeutic implications.
Introduction
Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator, primarily acting through the high-affinity BLT1 receptor and the low-affinity BLT2 receptor to recruit and activate leukocytes.[1][2] Its analog, this compound (14,15-dhLTB4), has been investigated as a potential modulator of LTB4 signaling. Understanding the on-target and off-target effects of 14,15-dhLTB4 is crucial for evaluating its therapeutic potential and predicting potential side effects. This guide summarizes the key differences in their biological activities, receptor binding profiles, and enzymatic interactions.
Data Presentation
Table 1: Comparative Receptor Binding Affinity
| Ligand | Receptor | Binding Affinity (Ki) | Reference |
| 14,15-dhLTB4 | BLT1 | 27 nM | [3] |
| BLT2 | 473 nM | [3] | |
| LTB4 | BLT1 | High Affinity (pKd 9.2) | [4] |
| BLT2 | Low Affinity (pKd 7.2) | [4] |
Table 2: Comparative Inhibitory Activity
| Compound | Target/Process | Inhibitory Concentration | Reference |
| 14,15-dhLTB4 | LTB4-induced Lysozyme (B549824) Release | IC50 = 1 µM | [3] |
| 14,15-dehydro-LTA4 * | LTA4 Hydrolase | IC50 = 0.73 µM (irreversible) | [4][5] |
*14,15-dehydro-LTA4 is the direct precursor of 14,15-dhLTB4. Notably, human polymorphonuclear leukocytes (PMNLs) do not readily convert 14,15-dehydro-LTA4 to 14,15-dhLTB4.[4][5]
Key Off-Target Effects of this compound
Based on available data, the primary off-target effect of the 14,15-dhLTB4 lineage lies in the inhibition of the LTB4 biosynthetic pathway.
-
Inhibition of LTA4 Hydrolase: The precursor of 14,15-dhLTB4, 14,15-dehydro-LTA4, is a potent irreversible inhibitor of LTA4 hydrolase, the enzyme responsible for the final step in LTB4 synthesis.[4][5] This suggests that administration of a compound that can be metabolized to 14,15-dehydro-LTA4 could lead to a reduction in LTB4 levels, an effect independent of BLT receptor antagonism.
-
Lack of Agonist Activity at BLT Receptors: Unlike LTB4, which is a potent agonist, 14,15-dhLTB4 acts as an antagonist at BLT1 and BLT2 receptors, with a preference for BLT1.[3] This antagonism prevents the downstream signaling events typically initiated by LTB4, such as intracellular calcium mobilization and cellular activation.
Signaling Pathways and Experimental Workflows
Figure 1: LTB4 signaling pathway and the antagonistic action of 14,15-dhLTB4.
Figure 2: LTB4 biosynthesis pathway and the inhibitory effect of 14,15-dehydro-LTA4.
Figure 3: General experimental workflows for assessing off-target effects.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for BLT Receptors
Objective: To determine the binding affinity (Ki) of 14,15-dhLTB4 for BLT1 and BLT2 receptors.
Materials:
-
Cell membranes prepared from cells overexpressing human BLT1 or BLT2 receptors.
-
Radiolabeled LTB4 (e.g., [3H]LTB4).
-
Unlabeled 14,15-dhLTB4 and LTB4.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes (20-50 µg protein), a fixed concentration of [3H]LTB4 (typically at or below its Kd for the receptor), and varying concentrations of unlabeled 14,15-dhLTB4 or LTB4 (for competition).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of 14,15-dhLTB4 that inhibits 50% of the specific binding of [3H]LTB4 (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: LTA4 Hydrolase Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of 14,15-dehydro-LTA4 on LTA4 hydrolase activity.
Materials:
-
Recombinant human LTA4 hydrolase.
-
Leukotriene A4 (LTA4) methyl ester.
-
14,15-dehydro-LTA4.
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing 1 mg/mL BSA).
-
Internal standard for HPLC (e.g., PGB2).
-
HPLC system with a UV detector.
Procedure:
-
Enzyme Pre-incubation: Pre-incubate the LTA4 hydrolase with varying concentrations of 14,15-dehydro-LTA4 in the reaction buffer for 10-15 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, LTA4 (typically generated fresh from its methyl ester).
-
Incubation: Incubate for a short period (e.g., 30-60 seconds) at 37°C.
-
Reaction Termination: Stop the reaction by adding two volumes of cold methanol containing the internal standard.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the amount of LTB4 produced. Monitor the elution profile at 270 nm.
-
Data Analysis: Calculate the percentage of inhibition of LTB4 formation at each concentration of 14,15-dehydro-LTA4. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: LTB4-Induced Lysozyme Release Assay from Neutrophils
Objective: To assess the antagonistic effect of 14,15-dhLTB4 on LTB4-induced degranulation of neutrophils.
Materials:
-
Freshly isolated human or rat polymorphonuclear leukocytes (PMNLs).
-
Hank's Balanced Salt Solution (HBSS) with Ca2+ and Mg2+.
-
Cytochalasin B.
-
LTB4.
-
14,15-dhLTB4.
-
Lysozyme substrate (e.g., Micrococcus lysodeikticus).
-
Spectrophotometer.
Procedure:
-
Cell Preparation: Isolate PMNLs from fresh blood using density gradient centrifugation. Resuspend the cells in HBSS.
-
Pre-treatment: Pre-incubate the PMNLs with varying concentrations of 14,15-dhLTB4 for 10-15 minutes at 37°C. Also, pre-treat the cells with cytochalasin B (typically 5 µg/mL) to enhance the release of granular contents.
-
Stimulation: Stimulate the cells with a submaximal concentration of LTB4 (e.g., 10-100 nM) for 15-30 minutes at 37°C.
-
Supernatant Collection: Pellet the cells by centrifugation and collect the supernatant.
-
Lysozyme Activity Measurement: Determine the lysozyme activity in the supernatant by measuring the rate of lysis of a suspension of Micrococcus lysodeikticus at 450 nm.
-
Data Analysis: Calculate the percentage of inhibition of LTB4-induced lysozyme release for each concentration of 14,15-dhLTB4. Determine the IC50 value from the dose-response curve.
Conclusion
This compound exhibits a distinct pharmacological profile compared to LTB4. Its primary on-target effect is the selective antagonism of the BLT1 receptor. A significant off-target characteristic of its precursor, 14,15-dehydro-LTA4, is the potent and irreversible inhibition of LTA4 hydrolase. This dual action of receptor antagonism and potential inhibition of ligand synthesis makes 14,15-dhLTB4 and its analogs interesting candidates for further investigation as anti-inflammatory agents. However, the lack of direct conversion of 14,15-dehydro-LTA4 to 14,15-dhLTB4 in neutrophils suggests that the enzymatic inhibition may be a more relevant in vivo effect if a suitable prodrug is administered. Further research is warranted to explore the full spectrum of its off-target effects and to elucidate its therapeutic potential in inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Leukotriene B4 activates intracellular calcium and augments human osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. [The lysozyme liberation test--a method for the demonstration of stimulation of human neutrophil granulocytes and monocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of LTA4 Hydrolase Inhibition: 14,15-Dehydro-LTA4 Versus Other Modulators
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Leukotriene A4 Hydrolase Inhibition
Leukotriene A4 (LTA4) hydrolase stands as a critical enzyme in the biosynthesis of the potent pro-inflammatory mediator, leukotriene B4 (LTB4). As a bifunctional zinc metalloenzyme, it exhibits both epoxide hydrolase and aminopeptidase (B13392206) activities. The inhibition of LTA4 hydrolase represents a key therapeutic strategy for a variety of inflammatory diseases. This guide provides a comparative analysis of the inhibitory effects of 14,15-dehydro-LTA4 against other substrates and inhibitors of LTA4 hydrolase, supported by experimental data and detailed protocols.
Performance Comparison of LTA4 Hydrolase Inhibitors
The inhibitory potency of various compounds against LTA4 hydrolase is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). The following table summarizes the quantitative data for 14,15-dehydro-LTA4 and other notable inhibitors, offering a clear comparison of their efficacy.
| Compound | Type of Inhibition | Target Activity | IC50 (µM) | Ki (nM) | Reference |
| 14,15-Dehydro-LTA4 | Irreversible | Epoxide Hydrolase | 0.73 | - | [1] |
| α-Keto-β-amino ester | Competitive | Aminopeptidase | 1.0 | 46 | [2] |
| Thioamine | Competitive | Aminopeptidase | 0.1 | 18 | [2] |
| Bestatin | Competitive | Aminopeptidase & Epoxide Hydrolase | - | 1.6 - 3.4 | [2] |
| Captopril | Competitive | Aminopeptidase & Epoxide Hydrolase | - | 60 (aminopeptidase) | [3] |
| Resveratrol | - | Aminopeptidase & Epoxide Hydrolase | 366 (aminopeptidase), 212 (epoxide hydrolase) | - | [3] |
Experimental Protocols
Accurate assessment of LTA4 hydrolase inhibition requires robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to evaluate the inhibitory activity of compounds like 14,15-dehydro-LTA4.
LTA4 Hydrolase Epoxide Hydrolase Activity Assay
This assay directly measures the enzymatic conversion of LTA4 to LTB4 and the inhibitory effect of test compounds on this reaction.
a. Preparation of LTA4 Substrate:
-
LTA4 methyl ester is hydrolyzed to the free acid, LTA4, in a degassed solution of 50 mM NaOH (20% v/v) in cold acetone (B3395972) under a nitrogen atmosphere at 25°C for 60 minutes.[4]
-
The resulting LTA4 solution is then diluted in a freshly prepared buffer (e.g., 10 mM sodium phosphate, pH 7.4, containing 4 mg/mL BSA and 2.5% v/v DMSO) and must be used immediately due to its instability.[4]
b. Inhibition Assay Protocol:
-
Purified recombinant human LTA4 hydrolase (e.g., 300 ng) is pre-incubated with the test compound (e.g., at a final concentration of 25 µM) in a reaction buffer (180 µL total volume) for 15 minutes at 37°C.[4]
-
The enzymatic reaction is initiated by adding 20 µL of the freshly prepared LTA4 substrate (final concentration of 150 nM).[4]
-
The reaction mixture is incubated for another 10 minutes at 37°C.[4]
-
The reaction is terminated by a 20-fold dilution in the assay buffer.[4]
-
The amount of LTB4 produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or by reverse-phase high-performance liquid chromatography (RP-HPLC).
LTA4 Hydrolase Aminopeptidase Activity Assay (Spectrophotometric)
This assay utilizes a chromogenic substrate to indirectly measure the aminopeptidase activity of LTA4 hydrolase, which is often used for high-throughput screening of inhibitors.
a. Materials:
-
Purified recombinant or cellular LTA4H.
-
Chromogenic substrate (e.g., L-alanine-p-nitroanilide).
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0).
-
96-well microplate.
-
Microplate reader.
b. Inhibition Assay Protocol:
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the substrate in the Tris-HCl buffer.
-
Add a known amount of purified LTA4H to each well of the microplate.
-
To screen for inhibitors, pre-incubate the enzyme with the test compound for a defined period before adding the substrate.
-
Initiate the reaction by adding the substrate working solution to each well.
-
Monitor the release of p-nitroaniline by measuring the absorbance at 405 nm at regular intervals using a microplate reader.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
The percent inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
Visualizing the Molecular Landscape
To better understand the context of LTA4 hydrolase function and the experimental approaches to its study, the following diagrams are provided.
Caption: The leukotriene biosynthesis pathway, highlighting the central role of LTA4 hydrolase.
Caption: A generalized workflow for an in vitro LTA4 hydrolase inhibition assay.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 14,15-dehydro Leukotriene B4
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized biochemicals like 14,15-dehydro Leukotriene B4 are paramount for laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for its safe disposal, drawing from safety data sheets of analogous compounds and general best practices for chemical waste management.
Immediate Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from suppliers indicates it is typically supplied as a solution in ethanol (B145695) or acetonitrile (B52724).[1] Therefore, the primary hazards are associated with the solvent. Both ethanol and acetonitrile are flammable and harmful if inhaled, swallowed, or in contact with skin.[2][3]
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.
Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following steps provide a general guideline:
-
Consult Institutional Guidelines: Always refer to your institution's specific chemical waste disposal procedures and Environmental Health and Safety (EHS) office for guidance.
-
Waste Collection:
-
Collect waste containing this compound, including unused solutions and contaminated materials (e.g., pipette tips, vials), in a designated and properly labeled hazardous waste container.
-
The container should be made of a material compatible with the solvent (e.g., glass or polyethylene (B3416737) for ethanol and acetonitrile).
-
The container must be securely sealed to prevent leaks and evaporation.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and list all contents, including "this compound" and the solvent (e.g., "Ethanol solution").
-
Indicate the approximate concentrations and volumes.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.[2]
-
Ensure the storage area is compliant with regulations for flammable liquid waste.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound or its solutions down the drain or in regular trash.
-
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight | Purity | Storage Temperature |
| This compound | C₂₀H₃₀O₄ | 334.5 g/mol | ≥97% | -80°C |
Data sourced from Cayman Chemical product information.[1]
Experimental Protocol Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
This procedural guidance is intended to ensure the safe handling and disposal of this compound in a laboratory setting. Adherence to these steps, in conjunction with institutional and regulatory requirements, is crucial for maintaining a safe research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
